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Sgc-CK2-1

Cat. No.: B10821030
M. Wt: 375.4 g/mol
InChI Key: YKDZIFFKQUNVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC-CK2-1 is a pyrazolopyrimidine that is pyrazolo[1,5-a]pyrimidine which is substituted at positions 3, 5, and 7 by cyano, (4-methyl-3-propanamidophenyl)nitrilo and cyclopropylnitrilo groups, respectively. It is a potent and selective chemical probe for the pleiotropic kinase CK2. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a pyrazolopyrimidine, a nitrile, a secondary amino compound, a substituted aniline, a member of cyclopropanes and a secondary carboxamide.
CHEMBL5283179 is a Unknown drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N7O B10821030 Sgc-CK2-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]propanamide

InChI

InChI=1S/C20H21N7O/c1-3-19(28)25-16-8-15(5-4-12(16)2)23-17-9-18(24-14-6-7-14)27-20(26-17)13(10-21)11-22-27/h4-5,8-9,11,14,24H,3,6-7H2,1-2H3,(H,23,26)(H,25,28)

InChI Key

YKDZIFFKQUNVHH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)C

Origin of Product

United States

Foundational & Exploratory

SGC-CK2-1: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CK2-1 is a highly potent and selective chemical probe for Protein Kinase CK2 (formerly Casein Kinase 2), a pleiotropic serine/threonine kinase implicated in a vast array of cellular processes, including cell proliferation, survival, and inflammation.[1] CK2 is constitutively active and ubiquitously expressed, phosphorylating hundreds of substrates, which has made discerning its precise cellular functions challenging.[1][2] The development of this compound, with its superior selectivity over previously utilized inhibitors like CX-4945, provides a critical tool for the accurate interrogation of CK2 biology.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key signaling pathways.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of both catalytic isoforms of human CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2).[1][5] Crystallographic studies have revealed that this compound binds to the ATP-binding pocket of CK2, preventing the binding of ATP and subsequent phosphorylation of substrates.[2] This inhibition of CK2's catalytic activity is the primary mechanism through which this compound exerts its cellular effects.

Quantitative Data Summary

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTargetIC50 (nM)Notes
Enzymatic AssayCK2α (CSNK2A1)4.2Performed at 10µM ATP.[1]
Enzymatic AssayCK2α' (CSNK2A2)2.3Performed at 10µM ATP.[1]
nanoBRET Cellular Target EngagementCK2α (CSNK2A1)36[5]
nanoBRET Cellular Target EngagementCK2α' (CSNK2A2)16[5]

Table 2: Kinase Selectivity Profile of this compound

AssayKinase PanelConcentrationSelectivity Score (S(35) at 1µM)Key Off-Targets (with PoC <35)
KINOMEscan403 wild-type kinases1 µM0.02711 kinases showed PoC <35.[1]

PoC (Percent of Control): A lower PoC value indicates stronger binding. An S(35) score of 0.027 signifies that only a very small fraction of the kinome is inhibited by more than 65% at a 1 µM concentration, highlighting the exceptional selectivity of this compound.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineTissue of OriginIC50 (nM)
U-937Blood (Histiocytic Lymphoma)120
Detroit562Head/Neck550
NCI-H2286Lung550
MV4-11Blood (Leukemia)690
SK-N-MCBrain730
MOLM-13Blood (Leukemia)750
OCI-LY19Blood (Lymphoma)760
OCI-AML5Blood (Leukemia)810
BT-20Breast810
A375Skin830
SNU-1Stomach860
Hutu 80Duodenum920

Data compiled from MedchemExpress.[5]

Signaling Pathways Modulated by this compound

CK2 is a central node in numerous signaling pathways that are often dysregulated in diseases like cancer. By inhibiting CK2, this compound can modulate these pathways.

PI3K/Akt Signaling Pathway

One of the most well-documented downstream effects of CK2 inhibition is the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[6] CK2 can directly phosphorylate Akt at Serine 129, which is thought to stabilize Akt and promote its activity.[7] Inhibition of CK2 by this compound leads to a decrease in Akt Ser129 phosphorylation.[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation CK2 CK2 CK2->Akt p-Ser129 SGC_CK2_1 This compound SGC_CK2_1->CK2 Survival Cell Survival & Proliferation Downstream->Survival

This compound inhibits CK2, preventing Akt phosphorylation at Ser129.
Other Implicated Signaling Pathways

CK2 has been shown to be involved in other critical signaling pathways, and therefore, this compound is a valuable tool to investigate these connections further. These pathways include:

  • NF-κB Signaling: CK2 can phosphorylate components of the NF-κB pathway, such as IκBα and the p65 subunit, generally leading to increased NF-κB activity and pro-survival gene expression.[8][9]

  • JAK/STAT Signaling: CK2 has been identified as an essential component of the JAK/STAT pathway, and its inhibition can prevent STAT phosphorylation and subsequent signaling.[10][11]

Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Experimental Workflow for Kinase Inhibitor Profiling

A typical workflow for characterizing a kinase inhibitor like this compound involves a tiered approach, starting with broad screening and moving towards more specific cellular assays.

Kinase_Inhibitor_Workflow cluster_0 Initial Screening cluster_1 Cellular Characterization A Compound Synthesis (this compound) B Biochemical Assay (In Vitro Kinase Assay) A->B C Broad Kinase Profiling (KINOMEscan) B->C D Cellular Target Engagement (nanoBRET Assay) C->D E Downstream Pathway Analysis (Western Blot for p-Akt) D->E F Cellular Phenotype Assessment (Cell Viability/Proliferation Assay) D->F

A generalized workflow for kinase inhibitor characterization.
Detailed Experimental Protocols

Objective: To assess the selectivity of this compound against a large panel of human kinases.

Methodology: This is a competition-based binding assay.

  • Assay Principle: Kinases are fused to a T7 phage and co-expressed in E. coli with a DNA tag. The tagged kinases are immobilized on a solid support. The test compound (this compound) is incubated with the immobilized kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of quantified kinase indicates a stronger interaction with the test compound.

  • Experimental Steps:

    • A panel of 403 wild-type human kinases is utilized.[1]

    • This compound is prepared at a final concentration of 1 µM in a solution containing 1% DMSO.

    • The compound is incubated with the kinase panel.

    • After incubation, the amount of each kinase remaining bound to the solid support is quantified using qPCR.

    • Results are reported as "Percent of Control" (PoC), where the control is a DMSO-only reaction. A PoC of 100% indicates no interaction, while a PoC of 0% indicates complete inhibition of binding.

Objective: To quantify the binding affinity of this compound to CK2α and CK2α' in living cells.

Methodology: This assay is based on Bioluminescence Resonance Energy Transfer (BRET).

  • Assay Principle: The target kinase (CK2α or CK2α') is fused to NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's ATP pocket is added to the cells (the energy acceptor). When the tracer is bound to the NanoLuc®-fused kinase, BRET occurs upon addition of the NanoLuc® substrate. A competitive inhibitor like this compound will displace the tracer, leading to a decrease in the BRET signal.

  • Experimental Steps:

    • HEK293 cells are transiently transfected with a plasmid encoding either CK2α-NanoLuc® or CK2α'-NanoLuc®.

    • Transfected cells are seeded into 96-well plates.

    • A dose-response curve of this compound is prepared.

    • The NanoBRET™ tracer is added to the cells at a predetermined optimal concentration.

    • The this compound dilutions are then added to the wells.

    • After a 2-hour incubation at 37°C, the NanoBRET™ Nano-Glo® Substrate is added.

    • The donor emission (460 nm) and acceptor emission (618 nm) are measured using a plate reader.

    • The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Objective: To determine the effect of this compound on the phosphorylation of a known downstream target of CK2.

Methodology:

  • Cell Treatment: HCT-116 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with a dose-response of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 3 or 24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • The membrane is blocked for 1 hour at room temperature in 5% BSA in TBST.

    • The membrane is incubated overnight at 4°C with a primary antibody against phospho-Akt (Ser129) (e.g., Cell Signaling Technology #13461) diluted in 5% BSA/TBST.

    • The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology: This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding: Cancer cell lines are seeded in 96-well opaque-walled plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C.

  • Assay Reagent Addition: The plate is equilibrated to room temperature, and CellTiter-Glo® Reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle control, and the IC50 value is calculated from the dose-response curve.

Conclusion

This compound is a powerful and highly selective chemical probe that acts as an ATP-competitive inhibitor of CK2α and CK2α'. Its exquisite selectivity makes it an invaluable tool for dissecting the complex biology of CK2, distinguishing its specific roles from the off-target effects of less selective inhibitors. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to effectively utilize this compound in their studies of CK2-mediated signaling pathways and their implications in health and disease. The continued use of this compound will undoubtedly lead to a deeper understanding of the multifaceted functions of this crucial kinase.

References

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to SGC-CK2-1: A Selective Chemical Probe for Protein Kinase CK2

Introduction

This compound is a highly potent and selective, ATP-competitive chemical probe for Protein Kinase CK2 (formerly Casein Kinase 2).[1][2] Developed by the Structural Genomics Consortium (SGC), it serves as a critical tool for elucidating the diverse biological functions of CK2, a pleiotropic serine/threonine kinase implicated in a vast array of cellular processes including cell survival, proliferation, and inflammation.[3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activities, selectivity profile, and relevant experimental protocols.

Core Compound Details

This compound is a pyrazolopyrimidine-based compound designed for high-affinity binding to the ATP pocket of the CK2 catalytic subunits, CK2α (CSNK2A1) and CK2α' (CSNK2A2).[3][5] Its chemical structure is N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]propanamide.[5] A structurally related but inactive compound, SGC-CK2-1N, is available as a negative control for experiments.[2][6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both human CK2 isoforms.[1] X-ray crystallography has confirmed that it binds within the ATP-binding site of the kinase.[2] By occupying this pocket, it prevents the binding of ATP and subsequent phosphorylation of CK2 substrates.

Below is a diagram illustrating the mechanism of action of this compound.

Mechanism of Action of this compound CK2 CK2 (CK2α/CK2α') Phospho_Substrate Phosphorylated Substrate CK2->Phospho_Substrate Phosphorylates ATP_Site ATP Binding Site ATP ATP ATP->ATP_Site Binds Substrate Protein Substrate Substrate->Phospho_Substrate SGC_CK2_1 This compound SGC_CK2_1->ATP_Site Competitively Binds Inhibition Inhibition

Caption: Competitive inhibition of the CK2 ATP binding site by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its potency against CK2 isoforms and its broader selectivity profile.

Table 1: In Vitro and Cellular Potency of this compound
TargetAssay TypeIC50ATP ConcentrationReference
CSNK2A1 (CK2α) Enzymatic (Eurofins)4.2 nM10 µM[3][7]
CSNK2A2 (CK2α') Enzymatic (Eurofins)2.3 nM10 µM[1][3]
CSNK2A1 (CK2α) nanoBRET (HEK-293 cells)36 nMCellular[1][3]
CSNK2A2 (CK2α') nanoBRET (HEK-293 cells)16 nMCellular[1][3]
Table 2: Selectivity Profile of this compound
Assay PlatformNumber of Kinases ScreenedConcentrationSelectivity Score (S35 at 1 µM)Key Off-Targets (IC50)Reference
KINOMEscan (DiscoverX) 403 wild-type kinases1 µM0.027 (11 kinases with PoC <35)DYRK2 (3.7 µM)[3][7]

*PoC = Percent of Control

Table 3: Cellular Antiproliferative Activity of this compound (IC50)
Cell LineCancer TypeIC50 (nM)Reference
U-937 Histiocytic Lymphoma120[1]
Detroit562 Head/Neck Cancer550[1]
NCI-H2286 Lung Cancer550[1]
MV4-11 Acute Myeloid Leukemia690[1]
SK-N-MC Brain Cancer730[1]
MOLM-13 Acute Myeloid Leukemia750[1]
OCI-LY19 B-cell Lymphoma760[1]
OCI-AML5 Acute Myeloid Leukemia810[1]
BT-20 Breast Cancer810[1]
A375 Skin Cancer830[1]
SNU-1 Stomach Cancer860[1]
Hutu 80 Duodenum Cancer920[1]

Notably, this compound did not exhibit broad antiproliferative activity across a large panel of over 140 cancer cell lines, challenging the notion that CK2 inhibition is universally cytotoxic to cancer cells.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

KINOMEscan™ Selectivity Profiling

This method is used to determine the selectivity of a compound against a large panel of kinases.

Workflow Diagram:

KINOMEscan Experimental Workflow cluster_0 Assay Preparation cluster_1 Binding & Detection cluster_2 Data Analysis A1 Immobilize Kinases on a solid support A2 Add this compound (e.g., at 1 µM) A1->A2 A3 Add biotinylated ATP-competitive ligand A2->A3 B1 Incubate to allow binding competition A3->B1 B2 Wash to remove unbound components B1->B2 B3 Add detection reagent (e.g., streptavidin-conjugate) B2->B3 C1 Quantify bound ligand B3->C1 C2 Calculate Percent of Control (PoC) C1->C2 C3 Generate Selectivity Score C2->C3 CK2 Signaling Pathways and this compound Intervention cluster_0 Upstream Regulators (Constitutively Active) cluster_1 Downstream Effectors CK2 Protein Kinase CK2 Proliferation Cell Proliferation (e.g., via Akt/mTOR) CK2->Proliferation Survival Cell Survival (Anti-apoptotic) CK2->Survival Inflammation Inflammation (e.g., NF-κB pathway) CK2->Inflammation DNA_Repair DNA Damage Response CK2->DNA_Repair Upstream Growth Factors, Stress Signals (indirect) Upstream->CK2 Maintains activity SGC_CK2_1 This compound SGC_CK2_1->CK2 Inhibits

References

SGC-CK2-1: A Technical Guide to a Selective Chemical Probe for Protein Kinase CK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SGC-CK2-1, a potent and highly selective chemical probe for Protein Kinase CK2 (formerly Casein Kinase II). This compound is a valuable tool for elucidating the diverse cellular functions of CK2, a ubiquitous and constitutively active serine/threonine kinase implicated in a wide array of physiological and pathological processes, including cell proliferation, survival, and inflammation.

Chemical and Biological Properties

This compound is a pyrazolopyrimidine-based ATP-competitive inhibitor of both CK2α (CSNK2A1) and CK2α' (CSNK2A2), the catalytic subunits of the CK2 holoenzyme.[1][2] It was developed by the Structural Genomics Consortium (SGC) to provide a high-quality chemical tool for studying CK2 biology with minimal off-target effects.[2] A structurally related but inactive compound, SGC-CK2-1N, is available as a negative control for experiments.[2][3]

Chemical Properties of this compound
PropertyValueReference
IUPAC Name N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]propanamide[4]
Molecular Formula C₂₀H₂₁N₇O[4]
Molecular Weight 375.43 g/mol
SMILES CCC(=O)NC1=C(C)C=C(NC2=NC3=C(C=NN3C(=C2)C#N)N=C3NC4CC4)C=C1[2]
InChI Key YKDZIFFKQUNVHH-UHFFFAOYSA-N[2]
Appearance White to beige powder
Solubility Soluble in DMSO (2 mg/mL)
Biological Activity of this compound
TargetAssay TypeIC₅₀Reference
CK2α (CSNK2A1) Enzymatic (Eurofins)4.2 nM[2]
CK2α' (CSNK2A2) Enzymatic (Eurofins)2.3 nM[2]
CK2α (CSNK2A1) NanoBRET (Cellular)36 nM[2][5]
CK2α' (CSNK2A2) NanoBRET (Cellular)16 nM[2][5]
DYRK2 Enzymatic440 nM[6]
DYRK2 NanoBRET (Cellular)3.7 µM[7]

This compound exhibits exceptional selectivity for CK2. In a KINOMEscan assay against 403 wild-type kinases at a concentration of 1 µM, only 11 kinases showed a percent of control (PoC) of less than 35, giving it a high selectivity score (S(35) at 1 µM = 0.027).[2] The most significant off-target kinase, DYRK2, is inhibited with an approximately 100-fold lower potency compared to CK2 in enzymatic assays.[8]

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of this compound to CK2α and CK2α' in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • This compound and SGC-CK2-1N

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well plates

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CK2 fusion plasmid and a carrier DNA in Opti-MEM™ using a suitable transfection reagent. Incubate for 24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM™. Dispense the cell suspension into the wells of a white assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound and the negative control SGC-CK2-1N. Add the compounds to the wells, followed by the addition of the NanoBRET™ Tracer at its predetermined optimal concentration.

  • Equilibration: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Eurofins Radiometric Kinase Assay

This in vitro assay measures the ability of this compound to inhibit the phosphorylation of a substrate by CK2.

Materials:

  • Recombinant human CK2α or CK2α' enzyme

  • CK2 substrate peptide

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound and SGC-CK2-1N

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Protocol:

  • Reaction Setup: In a reaction plate, combine the kinase reaction buffer, CK2 enzyme, and the substrate peptide.

  • Compound Addition: Add serial dilutions of this compound or the negative control to the reaction wells.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove non-specifically bound radioactivity.

  • Signal Detection: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of kinase activity at each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

LANCE® TR-FRET Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure kinase activity.

Materials:

  • Recombinant human CK2α or CK2α' enzyme

  • ULight™-labeled CK2 substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Kinase reaction buffer

  • This compound and SGC-CK2-1N

  • ATP

  • EDTA-containing stop solution

  • TR-FRET compatible plate reader

Protocol:

  • Kinase Reaction: In a suitable assay plate, combine the kinase reaction buffer, CK2 enzyme, ULight™-labeled substrate, and serial dilutions of this compound or the negative control.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a specified time.

  • Reaction Termination: Stop the reaction by adding the EDTA-containing stop solution.

  • Detection: Add the Europium-labeled anti-phospho-substrate antibody. Incubate to allow for antibody binding to the phosphorylated substrate.

  • Signal Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition and calculate the IC₅₀ value as described for the radiometric assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by CK2 and a general workflow for the development of a chemical probe.

CK2_Signaling_Pathways cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth CK2_AKT CK2 CK2_AKT->AKT phosphorylates (Ser129) PTEN PTEN PTEN->PIP3 dephosphorylates SGC_CK2_1_AKT This compound SGC_CK2_1_AKT->CK2_AKT Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates GeneTranscription Gene Transcription (Inflammation, Survival) CK2_NFkB CK2 CK2_NFkB->IKK activates SGC_CK2_1_NFkB This compound SGC_CK2_1_NFkB->CK2_NFkB Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus_STAT Nucleus STAT_dimer->Nucleus_STAT translocates GeneTranscription_STAT Gene Transcription (Proliferation, Differentiation) CK2_JAK_STAT CK2 CK2_JAK_STAT->JAK phosphorylates SGC_CK2_1_JAK_STAT This compound SGC_CK2_1_JAK_STAT->CK2_JAK_STAT

Caption: CK2 signaling pathways inhibited by this compound.

Chemical_Probe_Workflow cluster_Discovery Discovery Phase cluster_Development Development Phase cluster_Validation Validation & Application Phase Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Probe_Selection Chemical Probe Selection Lead_Opt->Probe_Selection Probe_Characterization In-depth Probe Characterization Probe_Selection->Probe_Characterization Probe_Characterization->Lead_Opt Iterative Optimization Biological_Studies Probe Application in Biological Studies Probe_Characterization->Biological_Studies

Caption: Workflow for chemical probe development.

Conclusion

This compound stands out as a superior chemical probe for investigating the cellular roles of Protein Kinase CK2. Its high potency, exceptional selectivity, and the availability of a matched negative control make it an indispensable tool for researchers. This guide provides the essential chemical, biological, and methodological information to facilitate the effective use of this compound in advancing our understanding of CK2-mediated biological processes and its implications in disease.

References

SGC-CK2-1: A Comprehensive Technical Guide to a Selective CK2 Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and characterization of SGC-CK2-1, a potent and highly selective, cell-active chemical probe for Casein Kinase 2 (CK2). Developed from a pyrazolopyrimidine scaffold, this compound offers a significant improvement in selectivity over previously reported CK2 inhibitors, making it an invaluable tool for elucidating the complex biology of this pleiotropic kinase.

Discovery and Development

This compound was developed by building upon existing knowledge of pyrazolopyrimidine-based inhibitors of CK2.[1][2] A focused library of compounds was synthesized and rigorously evaluated for potency, selectivity, and cell permeability.[3][4] This effort identified compound 24, later designated this compound, as a superior chemical probe.[2][3] A structurally related but inactive compound, SGC-CK2-1N, was also developed to serve as a negative control for experiments.[1][3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CK2.[6][7] X-ray crystallography has confirmed that it binds to the ATP-binding site of the kinase, a canonical mode of action for this class of inhibitors.[3] It exhibits high potency against both catalytic isoforms of CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2).[1]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound and its negative control, SGC-CK2-1N.

Table 1: In Vitro and Cellular Potency of this compound

TargetAssay TypeIC50 (nM)ATP Concentration
CK2α (CSNK2A1)Enzymatic (Eurofins)4.210 µM
CK2α' (CSNK2A2)Enzymatic (Eurofins)2.310 µM
CK2α (CSNK2A1)nanoBRET (HEK293)36N/A
CK2α' (CSNK2A2)nanoBRET (HEK293)16N/A

Data sourced from multiple references.[1][6][7]

Table 2: Kinase Selectivity Profile of this compound

Assay PlatformNumber of Kinases ProfiledConcentrationSelectivity Score (S(35) at 1 µM)Number of Kinases with PoC < 35
KINOMEscan4031 µM0.02711

PoC = Percent of Control. A lower PoC indicates stronger inhibition. Data from the Chemical Probes Portal and the Structural Genomics Consortium.[1][6]

Table 3: Antiproliferative Activity of this compound

Cell Line PanelNumber of Cell LinesKey Finding
Broad Cancer Cell Line Panel>140Inhibited proliferation <500 nM in only one cell line (U-937)
NCI6060Minor lethality (8-22%) in 4 cell lines at 10 µM

This lack of broad antiproliferative activity challenges previous assumptions about the role of CK2 in cancer cell proliferation based on less selective inhibitors.[3][8]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Kinase Enzymatic Assay (Eurofins)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reaction Mixture Preparation: A reaction cocktail is prepared containing the kinase, a specific substrate peptide, ATP (at a specified concentration, e.g., 10 µM), and a buffer solution.

  • Compound Addition: this compound or a control compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The amount of phosphorylated substrate is measured. This is often done using radioisotope-labeled ATP ([γ-³³P]-ATP) and measuring the incorporation of the radiolabel into the substrate, or by using fluorescence-based detection methods.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

nanoBRET™ Target Engagement Assay (Promega)

The nanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within living cells.

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (CK2α or CK2α') fused to a NanoLuc® luciferase.

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound).

  • Addition of Tracer: A fluorescent tracer that binds to the ATP-binding site of the kinase is added to the cells.

  • BRET Measurement: The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal. If the fluorescent tracer is bound to the kinase-NanoLuc® fusion, the energy from the luminescence will be transferred to the tracer, which in turn emits fluorescence at a specific wavelength. This BRET signal is measured using a plate reader.

  • Data Analysis: The test compound competes with the tracer for binding to the kinase. Increasing concentrations of the compound will displace the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that reduces the BRET signal by 50%, is calculated from the dose-response curve.

KINOMEscan™ Selectivity Profiling (DiscoverX)

This competition binding assay assesses the selectivity of a compound against a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Reaction: Kinases tagged with DNA are mixed with the immobilized ligand and the test compound (e.g., this compound at 1 µM).

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the attached DNA tag.

  • Data Analysis: The results are reported as "Percent of Control" (PoC), where the control is the amount of kinase bound in the absence of the test compound. A lower PoC value indicates a stronger interaction between the compound and the kinase. A selectivity score (S-score) can be calculated based on the number of kinases inhibited above a certain threshold at a given concentration.

Visualizations

The following diagrams illustrate key concepts related to this compound.

SGC_CK2_1_Development_Workflow cluster_Discovery Discovery & Design cluster_Evaluation Evaluation & Selection cluster_Probe Chemical Probe Scaffold Pyrazolopyrimidine Scaffold Library Focused Compound Library Synthesis Scaffold->Library SAR-driven design Enzymatic Enzymatic Assays (Potency) Library->Enzymatic Cellular Cellular Assays (nanoBRET) Enzymatic->Cellular Selectivity Kinome-wide Selectivity Profiling Cellular->Selectivity Probe This compound (Compound 24) Selectivity->Probe Control SGC-CK2-1N (Negative Control) Probe->Control

Caption: Workflow for the discovery and development of this compound.

SGC_CK2_1_Mechanism_of_Action cluster_CK2 CK2 Kinase ATP_Site ATP Binding Site Phospho_Substrate Phosphorylated Substrate ATP_Site->Phospho_Substrate Phosphorylates ADP ADP ATP_Site->ADP Substrate_Site Substrate Binding Site Substrate_Site->Phospho_Substrate ATP ATP ATP->ATP_Site Binds Substrate Protein Substrate Substrate->Substrate_Site Binds SGC_CK2_1 This compound SGC_CK2_1->ATP_Site Competes with ATP Inhibition Inhibition

Caption: ATP-competitive mechanism of action of this compound.

CK2_Signaling_Pathway cluster_Downstream Downstream Cellular Processes cluster_Pathways Signaling Pathways CK2 CK2 DNA_Repair DNA Damage Response CK2->DNA_Repair Insulin Insulin Production & Secretion CK2->Insulin Regulates PI3K_Akt PI3K/Akt/mTOR CK2->PI3K_Akt Activates NFkB NF-κB CK2->NFkB Activates STAT3 STAT3 CK2->STAT3 Activates SGC_CK2_1 This compound SGC_CK2_1->CK2 Inhibits Proliferation Cell Proliferation & Survival Inflammation Inflammation PI3K_Akt->Proliferation NFkB->Inflammation

Caption: Simplified overview of signaling pathways involving CK2.

References

SGC-CK2-1: A Comprehensive Technical Guide to a Selective CK2 Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SGC-CK2-1, a potent and highly selective chemical probe for Protein Kinase CK2 (formerly Casein Kinase 2). This compound serves as a critical tool for elucidating the multifaceted roles of CK2 in cellular processes and disease, offering a significant improvement over less selective inhibitors. This document details the probe's biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a pyrazolopyrimidine-based, ATP-competitive inhibitor of the serine/threonine kinase CK2.[1] It was developed by the Structural Genomics Consortium (SGC) to provide the research community with a high-quality chemical tool to investigate CK2 biology with greater precision.[1] CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, implicating it in a wide range of cellular functions, including cell survival, proliferation, and inflammation.[1][2] Dysregulation of CK2 activity has been linked to various diseases, most notably cancer.[2][3]

The high selectivity of this compound for the two catalytic subunits of CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2), distinguishes it from previous CK2 inhibitors, which often exhibited off-target effects that confounded experimental results.[1][4] This guide will present the quantitative data that substantiates the potency and selectivity of this compound, detail the protocols for its characterization, and visualize its context within CK2 signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its corresponding negative control, SGC-CK2-1N.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTargetParameterValue (nM)
Enzymatic Assay (Eurofins)CK2α (CSNK2A1)IC₅₀4.2[1]
CK2α' (CSNK2A2)IC₅₀2.3[1]
Cellular Assay (NanoBRET)CK2α (CSNK2A1)IC₅₀36[1]
CK2α' (CSNK2A2)IC₅₀16[1]

Table 2: Selectivity Profile of this compound

Assay TypePlatformNumber of Kinases ScreenedConcentrationSelectivity Score (S₃₅ at 1 µM)¹Key Off-Targets (IC₅₀ > 100-fold weaker than CK2)
Kinome ScanKINOMEscan (DiscoverX)4031 µM0.027[1][4]DYRK2[4]

¹The selectivity score S₃₅(1µM) is the fraction of kinases with a percent of control (PoC) less than 35 at a 1 µM compound concentration. A lower score indicates higher selectivity.

Table 3: Activity of Negative Control SGC-CK2-1N

Assay TypeTargetParameterValue
Enzymatic Assay (Eurofins)CK2α (CSNK2A1)ActivityNo activity[1][5]
CK2α' (CSNK2A2)ActivityNo activity[1][5]
Cellular Assay (NanoBRET)CK2α' (CSNK2A2)ActivityNo activity up to 10 µM[5]
Kinome Scan (DiscoverX)403 kinasesPoC < 351 kinase[1]

Table 4: Anti-proliferative Activity of this compound in Select Cell Lines

Cell LineTissue of OriginParameterValue (nM)
U-937Blood (Histiocytic Lymphoma)IC₅₀120[6]
Detroit562Head/NeckIC₅₀550[6]
NCI-H2286LungIC₅₀550[6]
MV4-11Blood (Leukemia)IC₅₀690[6]
SK-N-MCBrainIC₅₀730[6]
MOLM-13Blood (Leukemia)IC₅₀750[6]
OCI-LY19Blood (Lymphoma)IC₅₀760[6]
OCI-AML5Blood (Leukemia)IC₅₀810[6]
BT-20BreastIC₅₀810[6]
A375SkinIC₅₀830[6]
SNU-1StomachIC₅₀860[6]
Hutu 80DuodenumIC₅₀920[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a typical radiometric assay used to determine the in vitro potency of this compound against CK2α and CK2α'.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against the catalytic activity of recombinant CK2.

Materials:

  • Recombinant human CK2α or CK2α' enzyme.

  • Specific peptide substrate for CK2 (e.g., RRRDDDSDDD).

  • [γ-³³P]-ATP.

  • Assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).

  • This compound stock solution in DMSO.

  • Phosphoric acid (0.425%).

  • Filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a reaction plate, incubate the CK2 enzyme with the diluted this compound or DMSO vehicle control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP (at a concentration near the Kₘ for ATP, e.g., 10 µM).

  • Incubate the reaction mixture for a defined period (e.g., 40 minutes) at room temperature.

  • Stop the reaction by adding phosphoric acid.

  • Spot an aliquot of the reaction mixture onto a filter mat.

  • Wash the filter mats multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to quantify the binding of this compound to CK2α and CK2α' in living cells.

Objective: To determine the cellular IC₅₀ of this compound for its target kinases.

Materials:

  • HEK293 cells.

  • Expression vectors for CK2α or CK2α' fused to NanoLuc (Nluc) luciferase.

  • NanoBRET fluorescent tracer that binds to the kinase of interest.

  • Transfection reagent (e.g., FuGENE HD).

  • Opti-MEM reduced-serum medium.

  • This compound stock solution in DMSO.

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor.

  • Plate reader capable of measuring luminescence at two wavelengths.

Procedure:

  • Transfect HEK293 cells with the Nluc-CK2 fusion construct and allow for protein expression (typically 18-24 hours).

  • Harvest and resuspend the transfected cells in Opti-MEM.

  • Add the NanoBRET tracer to the cell suspension at a predetermined optimal concentration.

  • Dispense the cell-tracer mixture into a multi-well assay plate containing pre-dispensed serial dilutions of this compound or DMSO vehicle control.

  • Equilibrate the plate for a period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor to all wells.

  • Measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) within 20 minutes using a plate reader.

  • Calculate the NanoBRET ratio (acceptor emission / donor emission).

  • Normalize the BRET ratios to the DMSO control and plot against the this compound concentration to determine the cellular IC₅₀.

Kinome-wide Selectivity Profiling (KINOMEscan)

The KINOMEscan assay is a competition binding assay used to assess the selectivity of a compound against a large panel of kinases.

Objective: To determine the selectivity profile of this compound across the human kinome.

Materials:

  • DiscoverX KINOMEscan platform services.

  • This compound sample prepared in DMSO.

Procedure (as performed by the service provider):

  • Kinases are tagged with a DNA label and immobilized on a solid support.

  • This compound is incubated with the kinase-tagged beads in the presence of an active site-directed ligand.

  • The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • The results are reported as "percent of control" (PoC), where the control is the amount of kinase bound in the absence of the test compound. A lower PoC value indicates stronger binding of the compound to the kinase.

  • Selectivity scores (e.g., S₃₅) are calculated based on the number of kinases that show significant binding at a given concentration of the compound.

Cellular Proliferation Assay (e.g., NCI-60)

Cellular proliferation assays are used to determine the effect of a compound on the growth of various cancer cell lines.

Objective: To assess the anti-proliferative activity of this compound across a panel of cancer cell lines.

Materials:

  • NCI-60 human tumor cell line panel.

  • Appropriate cell culture medium (e.g., RPMI 1640) with supplements.

  • This compound stock solution in DMSO.

  • Sulforhodamine B (SRB) solution.

  • Tris base.

  • Microtiter plates.

Procedure:

  • Inoculate cells into 96-well microtiter plates at their optimal plating densities and incubate for 24 hours.

  • Add serial dilutions of this compound to the plates. A plate representing the cell count at the time of drug addition (Tz) is fixed with trichloroacetic acid (TCA).

  • Incubate the plates for an additional 48 hours.

  • Terminate the assay by fixing the cells with cold TCA.

  • Stain the fixed cells with SRB solution.

  • Wash away the unbound dye and air dry the plates.

  • Solubilize the bound stain with Tris base.

  • Read the absorbance on a plate reader.

  • Calculate the percentage growth for each cell line at each drug concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blotting for Phospho-Akt (Ser129)

Western blotting is used to monitor the inhibition of CK2 activity in cells by measuring the phosphorylation of a known downstream substrate, such as Akt at serine 129.

Objective: To confirm the on-target activity of this compound in a cellular context.

Materials:

  • HCT-116 or other suitable cells.

  • This compound stock solution in DMSO.

  • Lysis buffer.

  • Primary antibodies against phospho-Akt (Ser129) and total Akt.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and blotting apparatus.

Procedure:

  • Treat cells with various concentrations of this compound or DMSO for a specified duration (e.g., 3 or 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody for phospho-Akt (Ser129).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving CK2 and the experimental workflow for this compound characterization.

CK2_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 CK2_PI3K CK2 CK2_PI3K->Akt P (S129) PTEN PTEN CK2_PI3K->PTEN I Proliferation_Survival Proliferation_Survival mTORC1->Proliferation_Survival PTEN->PIP3 Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl GSK3b GSK3b Dvl->GSK3b I CK2_Wnt CK2 CK2_Wnt->Dvl P beta_catenin beta_catenin CK2_Wnt->beta_catenin P GSK3b->beta_catenin Degradation Gene_Expression Gene_Expression beta_catenin->Gene_Expression Stimuli Stimuli IKK IKK Stimuli->IKK IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB I Inflammation_Survival Inflammation_Survival NFkB->Inflammation_Survival CK2_NFkB CK2 CK2_NFkB->IKK P CK2_NFkB->NFkB P Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P Gene_Transcription Gene_Transcription STAT->Gene_Transcription CK2_JAK_STAT CK2 CK2_JAK_STAT->JAK P CK2_JAK_STAT->STAT P

Caption: Key signaling pathways modulated by Protein Kinase CK2.

SGC_CK2_1_Workflow cluster_Discovery Probe Discovery and Synthesis cluster_Characterization In Vitro and Cellular Characterization cluster_Validation Functional Validation Scaffold_Selection Pyrazolopyrimidine Scaffold Selection Library_Synthesis Targeted Library Synthesis Scaffold_Selection->Library_Synthesis Biochemical_Assay Biochemical Potency (Radiometric Assay) Library_Synthesis->Biochemical_Assay Cellular_Assay Cellular Target Engagement (NanoBRET) Biochemical_Assay->Cellular_Assay Selectivity_Assay Kinome-wide Selectivity (KINOMEscan) Cellular_Assay->Selectivity_Assay Negative_Control Negative Control (SGC-CK2-1N) Synthesis & Validation Selectivity_Assay->Negative_Control Downstream_Signaling Downstream Signaling Inhibition (pAkt Western Blot) Negative_Control->Downstream_Signaling Antiproliferative_Assay Anti-proliferative Activity (NCI-60 Panel) Downstream_Signaling->Antiproliferative_Assay Probe_Nomination This compound Nominated as Selective Probe Antiproliferative_Assay->Probe_Nomination

Caption: Experimental workflow for the characterization of this compound.

Selectivity_Logic cluster_on_target On-Target Activity cluster_off_target Off-Target Profile SGC_CK2_1 This compound CK2_alpha CK2α (CSNK2A1) SGC_CK2_1->CK2_alpha Potent Inhibition (IC₅₀ = 4.2 nM) CK2_alphaprime CK2α' (CSNK2A2) SGC_CK2_1->CK2_alphaprime Potent Inhibition (IC₅₀ = 2.3 nM) Kinome 401 Other Kinases SGC_CK2_1->Kinome Minimal Inhibition DYRK2 DYRK2 SGC_CK2_1->DYRK2 Weak Inhibition (>100-fold selective)

Caption: Logical relationship of this compound's on-target and off-target activities.

Conclusion

References

The Pyrazolopyrimidine Scaffold of SGC-CK2-1: A Deep Dive into a Selective CK2 Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of SGC-CK2-1, a potent and highly selective chemical probe for Protein Kinase CK2 (formerly Casein Kinase 2). Centered around its core pyrazolopyrimidine scaffold, this document details the quantitative biochemical and cellular activity of this compound, outlines the experimental methodologies used for its characterization, and visualizes its mechanism of action and the broader context of CK2 signaling.

The Core Scaffold: A Pyrazolopyrimidine Foundation for Potency and Selectivity

This compound is built upon a pyrazolopyrimidine scaffold, a privileged structure in kinase inhibitor design.[1][2][3][4] This core has been systematically optimized to achieve high affinity for the ATP-binding pocket of CK2 while minimizing interactions with other kinases. The chemical structure of this compound, N-(5-((3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-methylphenyl)propanamide, reveals key substitutions that contribute to its remarkable potency and selectivity.[1]

Quantitative Assessment of this compound Activity

The efficacy of this compound as a CK2 inhibitor has been rigorously quantified through a series of biochemical and cellular assays. The following tables summarize the key data, providing a clear comparison of its activity against CK2 isoforms and its selectivity across the human kinome.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTargetIC₅₀ (nM)ATP ConcentrationSource
Enzymatic (Eurofins)CK2α (CSNK2A1)4.210 µM[2]
Enzymatic (Eurofins)CK2α' (CSNK2A2)2.310 µM[2]
Cellular (nanoBRET)CK2α (CSNK2A1)36N/A[2]
Cellular (nanoBRET)CK2α' (CSNK2A2)16N/A[2]

Table 2: Kinome-wide Selectivity Profile of this compound

Assay PlatformNumber of Kinases ScreenedConcentrationNumber of Off-Targets (PoC < 35)Selectivity Score S(35) at 1 µMSource
KINOMEscan4031 µM110.027[2]

Table 3: Cellular Antiproliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (nM)Source
U-937Histiocytic Lymphoma< 500[5]
A498, HS 578T, RXF 393, SNB-75VariousMinor lethality (8-22%) at 10 µM[5]
HCT-116Colorectal CarcinomaNo significant activity up to 10 µM[1]
U-87 MGGlioblastomaNo significant activity up to 10 µM[1]

Experimental Protocols: A Methodological Overview

The characterization of this compound involved a suite of sophisticated assays. Below are detailed methodologies for the key experiments cited, providing a framework for understanding how the quantitative data were generated.

KINOMEscan™ Assay (DiscoverX)

This competition binding assay quantitatively measures the interaction of a compound with a panel of DNA-tagged kinases.

  • Principle: An immobilized, active-site directed ligand competes with the test compound (this compound) for binding to the kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.

  • Protocol Outline:

    • Kinases are tagged with a unique DNA identifier.

    • The tagged kinases are incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor.

    • After equilibration, the unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR.

    • Results are reported as "percent of control" (PoC), where the control is a DMSO-treated sample.

NanoBRET™ Target Engagement Assay (Promega)

This assay measures compound binding to a specific target protein within intact cells.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). When an unlabeled compound (this compound) is introduced, it competes with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal.

  • Protocol Outline:

    • HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Transfected cells are plated in a multi-well plate.

    • A fluorescent tracer is added to the cells at a fixed concentration.

    • The test compound is added in a serial dilution.

    • The NanoLuc® substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured.

    • IC₅₀ values are determined by plotting the BRET ratio against the compound concentration.

Eurofins Radiometric and LANCE® Kinase Assays

These are in vitro enzymatic assays that measure the catalytic activity of the kinase in the presence of an inhibitor.

  • Radiometric Assay Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a substrate peptide by the kinase. A decrease in radioactivity on the substrate indicates inhibition of the kinase.

  • LANCE® (Lanthanide Chelate Excite) Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium chelate-labeled antibody (donor) recognizes a phosphorylated substrate, bringing it into proximity with a fluorescently labeled peptide (acceptor). Kinase activity leads to substrate phosphorylation, resulting in an increased FRET signal.

  • General Protocol Outline:

    • The kinase, substrate, and test compound are incubated together.

    • The kinase reaction is initiated by the addition of ATP (radiolabeled for the radiometric assay).

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

Visualizing the Science: Diagrams and Workflows

To further elucidate the context and experimental logic behind the development of this compound, the following diagrams have been generated using the DOT language.

CK2 Signaling Pathways

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby regulating numerous cellular processes.[2] Inhibition of CK2 by this compound can impact these pathways.

CK2_Signaling_Pathways SGC_CK2_1 This compound CK2 Protein Kinase CK2 SGC_CK2_1->CK2 Inhibits PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates NF_kB NF-κB Pathway CK2->NF_kB Activates Wnt_Beta_Catenin Wnt/β-catenin Pathway CK2->Wnt_Beta_Catenin Activates JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Inflammation Inflammation NF_kB->Inflammation Wnt_Beta_Catenin->Cell_Survival JAK_STAT->Cell_Survival

CK2 Signaling Pathways and this compound Intervention.
Experimental Workflow for this compound Characterization

The identification and characterization of this compound followed a logical progression of experiments to assess its potency, selectivity, and cellular activity.

SGC_CK2_1_Workflow Scaffold_Selection Scaffold Selection (Pyrazolopyrimidine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Biochemical_Screening Biochemical Screening (Enzymatic Assays) Library_Synthesis->Biochemical_Screening Kinome_Selectivity Kinome-wide Selectivity (KINOMEscan) Biochemical_Screening->Kinome_Selectivity Cellular_Engagement Cellular Target Engagement (NanoBRET) Kinome_Selectivity->Cellular_Engagement Functional_Cell_Assays Functional Cellular Assays (e.g., Antiproliferation) Cellular_Engagement->Functional_Cell_Assays Probe_Nomination This compound Nomination Functional_Cell_Assays->Probe_Nomination

References

SGC-CK2-1: A Technical Guide for the Selective Study of CK2α and CK2α' Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of SGC-CK2-1, a potent and highly selective chemical probe for the protein kinase CK2 catalytic isoforms, CK2α (CSNK2A1) and CK2α' (CSNK2A2). Developed by the Structural Genomics Consortium (SGC), this compound offers researchers a crucial tool to investigate the specific roles of these ubiquitous serine/threonine kinases in various cellular processes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to facilitate the effective use of this probe.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a highly conserved and constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, playing a critical role in a wide array of cellular functions including cell survival, proliferation, and inflammation.[1] CK2 typically exists as a tetrameric complex composed of two catalytic subunits (either α/α, α'/α', or α/α') and two regulatory β subunits (CSNK2B). The high degree of homology between CK2α and CK2α' has made it challenging to develop isoform-specific inhibitors. This compound is a valuable tool as it potently inhibits both catalytic isoforms with high selectivity over other kinases, allowing for a more precise dissection of CK2-mediated pathways.[1][3]

Chemical and Physical Properties

This compound is a pyrazolopyrimidine-based compound.[4] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]propanamide[4]
Molecular Formula C₂₀H₂₁N₇O[4]
Molecular Weight 375.43 g/mol [5]
CAS Number 2470424-39-4[5]
Appearance White to beige powder
Solubility Soluble in DMSO (e.g., 2 mg/mL or 100 mM)[6]
Negative Control SGC-CK2-1N (Compound 32)[7]

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of both CK2α and CK2α'.[5][7] It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates. The high-resolution co-crystal structure of this compound bound to CK2α (PDB ID: 6Z83) confirms this binding mode.[8][9]

cluster_0 CK2 Kinase Activity cluster_1 Inhibition by this compound CK2 CK2 Active Site pSubstrate Phosphorylated Substrate CK2->pSubstrate Phosphorylates ATP ATP ATP->CK2 Binds Substrate Substrate Protein Substrate->CK2 Binds CK2_inhibited CK2 Active Site No_Reaction No Phosphorylation CK2_inhibited->No_Reaction SGC_CK2_1 This compound SGC_CK2_1->CK2_inhibited Competitively Binds ATP_blocked ATP ATP_blocked->CK2_inhibited Binding Blocked

Caption: ATP-competitive inhibition mechanism of this compound.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for both CK2 isoforms in enzymatic and cellular assays, coupled with exceptional selectivity across the human kinome.

Table 1: In Vitro and Cellular Potency of this compound against CK2 Isoforms

Assay TypeTargetIC₅₀ (nM)Notes
Enzymatic Assay CK2α (CSNK2A1)4.2Performed by Eurofins at 10 µM ATP.[1][8]
CK2α' (CSNK2A2)2.3Performed by Eurofins at 10 µM ATP.[1]
Cellular Target Engagement (NanoBRET™) CK2α (CSNK2A1)36Assayed in HEK-293 cells.[1][5][10]
CK2α' (CSNK2A2)16Assayed in HEK-293 cells.[1][5][10]

Table 2: Kinome-wide Selectivity Profile of this compound

ParameterValueDetails
Profiling Platform KINOMEscan™ (DiscoverX)Competition binding assay against 403 wild-type kinases.[1][8]
Screening Concentration 1 µM
Selectivity Score S(35) at 1 µM 0.027This indicates that only a very small fraction (2.7%) of the tested kinome showed >65% inhibition.[1][8]
Number of Hits (PoC < 35) 11 / 403"PoC" stands for "Percent of Control". A lower value indicates stronger binding/inhibition.[1][8]
Key Off-Target DYRK2IC₅₀ = 440 nM.[6] This represents an approximately 100-fold selectivity window.[11]

When compared to the widely used but less selective inhibitor CX-4945, this compound shows a markedly superior selectivity profile. For instance, at 1 µM, this compound inhibited only three kinases by more than 90%, whereas CX-4945 inhibited 28 kinases under similar conditions.[10] This makes this compound a more precise tool for attributing cellular effects directly to CK2 inhibition.[3][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound.

5.1 Enzymatic Kinase Assay (Radiometric)

This protocol outlines a general procedure for determining the in vitro potency of this compound.

  • Objective: To measure the IC₅₀ of this compound against CK2α and CK2α'.

  • Materials:

    • Recombinant human CK2α or CK2α' enzyme.

    • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

    • [γ-³³P]ATP.

    • This compound serially diluted in DMSO.

    • Kinase reaction buffer.

    • Phosphocellulose paper and stop buffer (e.g., phosphoric acid).

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, the CK2 enzyme, and the specific substrate.

    • Add serially diluted this compound or DMSO (vehicle control) to the reaction wells and incubate briefly.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively with stop buffer to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

5.2 Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of this compound to its target kinases in live cells.[1]

  • Objective: To determine the cellular IC₅₀ of this compound for CK2α and CK2α'.

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® (Nluc) luciferase-tagged kinase (the energy donor) and a fluorescently labeled ATP-competitive tracer (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Transfect cells (e.g., HEK-293) with a plasmid encoding the Nluc-CK2α or Nluc-CK2α' fusion protein.

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with serially diluted this compound for a specified period.

    • Add the cell-permeable fluorescent energy acceptor (NanoBRET™ tracer) to the wells.

    • Add the NanoLuc® substrate (furimazine) to generate the donor luminescence signal.

    • Measure both the donor (e.g., at 460 nm) and acceptor (e.g., at 610 nm) emission signals using a suitable plate reader.

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Determine the IC₅₀ value by plotting the BRET ratio against the inhibitor concentration.

5.3 X-ray Crystallography Workflow

Solving the co-crystal structure provides definitive evidence of the inhibitor's binding mode.[12]

Protein_Expression 1. Express & Purify CK2α or CK2α' Crystal_Growth 2. Grow Protein Crystals Protein_Expression->Crystal_Growth Soaking 3. Soak Crystals with this compound Crystal_Growth->Soaking Data_Collection 4. X-ray Diffraction Data Collection Soaking->Data_Collection Structure_Solution 5. Solve & Refine 3D Structure (e.g., PDB: 6Z83) Data_Collection->Structure_Solution

Caption: General experimental workflow for X-ray crystallography.

Signaling Pathways and Cellular Applications

CK2 is implicated in numerous signaling pathways. This compound allows for the specific interrogation of these pathways. One well-established downstream marker of CK2 activity is the phosphorylation of Akt at serine 129 (pAkt-S129). Treatment of cells with this compound leads to a dose-dependent reduction in pAkt-S129 levels, providing a reliable cellular biomarker for target engagement.[8][13]

CK2 CK2 Akt Akt CK2->Akt Phosphorylates S129 pAkt (S129) Akt->S129 Downstream Downstream Signaling S129->Downstream SGC_CK2_1 This compound SGC_CK2_1->CK2

Caption: CK2-mediated phosphorylation of Akt at S129.

Interestingly, despite the established role of CK2 in promoting cell proliferation, the highly selective this compound did not show broad antiproliferative activity across a large panel of over 140 cancer cell lines.[2][7][9][13] It inhibited cell proliferation below 500 nM in only one cell line, U-937.[7][8] This finding suggests that the antiproliferative effects observed with less selective inhibitors might be due to off-target activities, highlighting the importance of using a highly selective probe like this compound to clarify the true cellular functions of CK2.[2][14]

Conclusion

This compound is a state-of-the-art chemical probe for studying the catalytic isoforms of protein kinase CK2. Its high potency, equal activity against CK2α and CK2α', and exceptional kinome-wide selectivity make it an invaluable tool for the research community.[1][11] The availability of a structurally related inactive control compound (SGC-CK2-1N) further strengthens its utility for validating on-target effects.[7][8] By enabling the precise inhibition of CK2 in cellular and in vitro systems, this compound will continue to facilitate a deeper understanding of the complex biology regulated by this pleiotropic kinase.

References

The Multifaceted Roles of Protein Kinase CK2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Biological Functions, Signaling Networks, and Therapeutic Potential of Protein Kinase CK2

Protein kinase CK2, formerly known as casein kinase II, is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a vast array of cellular processes. Its constitutive activity and broad substrate specificity underscore its importance in maintaining cellular homeostasis. Dysregulation of CK2 activity has been implicated in numerous human diseases, most notably cancer, neurodegenerative disorders, and viral infections, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core biological functions of CK2, delves into its intricate involvement in key signaling pathways, and offers detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Core Biological Functions and Disease Association

CK2 is essential for cell viability, and its functions are critical throughout the lifecycle of an organism, from embryonic development to adulthood.[1] It is involved in neurogenesis, cardiogenesis, and skeletogenesis.[1][2] In adult organisms, CK2 continues to regulate crucial processes such as osteogenesis, adipogenesis, and the immune response.[1]

The kinase's pleiotropic nature stems from its ability to phosphorylate hundreds of substrates, thereby influencing gene expression, protein synthesis, cell proliferation, and apoptosis.[3][4] CK2's potent suppression of apoptosis is a key factor in its association with cancer.[3] Elevated levels of CK2 are observed in all cancers that have been examined and often correlate with a poor prognosis.[3][5] The oncogenic potential of CK2 is further highlighted by its ability to promote tumorigenesis through the stabilization of oncoproteins like Myc and the activation of pro-survival signaling pathways.[6]

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, CK2 is found overexpressed in the brain and is implicated in the hyperphosphorylation of proteins that lead to the formation of pathological aggregates.[7] Furthermore, CK2 plays a significant role in viral infections, as many viruses exploit the host's CK2 to facilitate their replication and lifecycle.[8][9]

Quantitative Data on CK2 Substrates and Inhibitors

The following tables summarize key quantitative data related to CK2 substrates and inhibitors, providing a valuable resource for experimental design and data interpretation.

Table 1: Selected Protein Kinase CK2 Substrates and Phosphorylation Sites

SubstratePhosphorylation Site(s)Function/PathwayReference
Akt1Ser129PI3K/Akt Signaling, Cell Survival[10]
PTENSer370, Ser380, Ser385, Thr382, Thr383PI3K/Akt Signaling (Inhibition)[3]
β-cateninThr393Wnt Signaling, Cell Adhesion[1]
IκBαSer283, Ser286, Ser293, Thr291, Thr299NF-κB Signaling (Inhibition)[3]
p65 (RelA)Ser529NF-κB Signaling (Activation)[3]
MDM2Ser261, Ser263, Ser265p53 Regulation[3]
p53Ser392Tumor Suppression[3]
STAT3Ser727JAK/STAT Signaling[5]
Nucleophosmin (B23)Ser125Ribosome biogenesis[1]
Cdc37Ser13Chaperone activity for kinases[10]

Table 2: Inhibition Constants (Ki) of Common Protein Kinase CK2 Inhibitors

InhibitorKi ValueType of InhibitionReference
CX-4945 (Silmitasertib)0.17 nMATP-competitive[3]
TBB (4,5,6,7-Tetrabromobenzotriazole)0.40 µMATP-competitive[11]
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole)0.04 µMATP-competitive[12]
DRB (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole)23 µMATP-competitive[12]
Ellagic acid0.020 µMATP-competitive[11]
Quinalizarin0.15 µM (holoenzyme)ATP-competitive[12]
TDB0.015 µMATP-competitive[11]
NBC0.22 µMATP-competitive[12]

Signaling Pathways Regulated by CK2

CK2 is a critical modulator of several key signaling pathways that are fundamental to cellular function and often dysregulated in disease.

PI3K/Akt/mTOR Pathway

CK2 positively regulates the PI3K/Akt/mTOR pathway at multiple levels. It directly phosphorylates Akt1 at Ser129, which promotes its activity and stabilizes the phosphorylation at the activation site Thr308.[3] Additionally, CK2 phosphorylates and inhibits the tumor suppressor PTEN, a phosphatase that negatively regulates the PI3K pathway.[3] This dual action of activating a key survival kinase and inhibiting its negative regulator highlights CK2's significant role in promoting cell survival and proliferation.

PI3K_Akt_mTOR_CK2 RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (T308) mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation CK2 CK2 CK2->Akt P (S129) PTEN PTEN CK2->PTEN P PTEN->PIP3 -P

CK2 enhances PI3K/Akt signaling by activating Akt and inhibiting PTEN.
NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 promotes NF-κB activation through multiple mechanisms. It can phosphorylate the inhibitor of NF-κB, IκBα, which leads to its degradation and the subsequent release and nuclear translocation of the NF-κB complex.[3] Furthermore, CK2 can directly phosphorylate the p65 (RelA) subunit of NF-κB at Ser529, which enhances its transcriptional activity.[3]

NFkB_CK2 cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa P Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Release Gene_Expression Gene Expression (Survival, Inflammation) CK2 CK2 CK2->IKK P CK2->IkBa P CK2->NFkB P (S529 on p65)

CK2 promotes NF-κB activation via phosphorylation of IKK, IκBα, and p65.
Wnt/β-catenin Signaling Pathway

CK2 is a key positive regulator of the canonical Wnt signaling pathway. It phosphorylates β-catenin at threonine 393, which stabilizes it by preventing its degradation.[1] CK2 also phosphorylates other components of the β-catenin destruction complex, such as Dishevelled (Dvl) and Adenomatous Polyposis Coli (APC), further contributing to β-catenin stabilization and nuclear accumulation, where it acts as a transcriptional co-activator.[1]

Wnt_CK2 Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin P -> Degradation Proteasome Proteasome Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CK2 CK2 CK2->Dvl P CK2->Destruction_Complex P CK2->Beta_Catenin P (T393)

CK2 positively regulates Wnt signaling by phosphorylating key components.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of CK2's biological functions.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of CK2 inhibition or knockdown on cellular processes.

Experimental_Workflow start Start: Cell Culture treatment Treatment: - CK2 Inhibitor (e.g., CX-4945) - siRNA for CK2α/α'/β start->treatment incubation Incubation treatment->incubation kinase_assay In Vitro Kinase Assay treatment->kinase_assay (for inhibitors) viability Cell Viability Assay (MTT / Resazurin) incubation->viability apoptosis Apoptosis Assay (Annexin V / PI) incubation->apoptosis protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis kinase_assay->data_analysis

A typical workflow for studying the effects of CK2 modulation in vitro.
In Vitro CK2 Kinase Assay

This protocol is for measuring the phosphotransferase activity of CK2 using a specific peptide substrate and detecting the remaining ATP using a luciferase-based assay.[5]

Materials:

  • Recombinant human CK2 holoenzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • Kinase assay buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)

  • ATP solution (10 mM stock)

  • CK2 inhibitor (e.g., CX-4945) or vehicle (DMSO)

  • Kinase-Glo® Max Reagent

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare the reaction mixture in a 96-well plate. For each reaction, combine:

    • 45 µL of a mix containing kinase assay buffer, 100 nM CK2, and 0.5 mg/mL peptide substrate.

    • For inhibitor studies, pre-incubate the kinase with the desired concentration of inhibitor or vehicle for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to a final concentration of 100 µM.

  • Incubate the plate at 30°C for 60 minutes in the dark.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® Max reagent to each well.

  • Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

Cell Viability Assay (MTT-based)

This protocol describes a method to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[8][13][14]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • CK2 inhibitor or siRNA for CK2

  • 96-well clear flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Treat the cells with various concentrations of the CK2 inhibitor or transfect with siRNA against CK2. Include appropriate vehicle and negative controls.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol enables the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[6][15][16]

Materials:

  • Cells of interest, treated with CK2 inhibitor or siRNA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cell line using the CK2 inhibitor or siRNA for the desired time. Include untreated and vehicle-treated cells as negative controls.

  • Harvest the cells (including floating cells from the supernatant) and wash them once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

siRNA-mediated Knockdown of CK2

This protocol provides a general guideline for the transient knockdown of CK2 subunits using siRNA.[4][17][18][19] Note that transfection conditions should be optimized for each cell line.

Materials:

  • Cells of interest

  • siRNA targeting CK2α (CSNK2A1), CK2α' (CSNK2A2), and/or CK2β (CSNK2B). A non-targeting control siRNA is also required.

    • Example siCK2α sense sequence: 5'-auacaacccaaacuccacauuu-3'[17]

    • Example siCK2α' sense sequence: 5'-auacagcccaaacuccacauuu-3'[17]

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Complete cell culture medium

Procedure:

  • One day before transfection, seed cells in a 6-well plate so that they will be 40-50% confluent at the time of transfection.

  • On the day of transfection, prepare the siRNA-lipid complexes. For each well:

    • Dilute 20 nM of siRNA into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 5 minutes at room temperature.

  • Add the 200 µL of siRNA-lipid complex to the cells in each well containing 1.8 mL of fresh complete medium.

  • Incubate the cells for 48-72 hours at 37°C.

  • After incubation, harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR for CK2 subunits and for subsequent functional assays.

This guide provides a solid foundation for researchers to explore the multifaceted biological functions of protein kinase CK2. The provided data and protocols serve as a starting point for designing and executing experiments to further elucidate the roles of this critical kinase in health and disease.

References

Methodological & Application

Application Notes: Using SGC-CK2-1 as a Chemical Probe for Casein Kinase 2 (CK2)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SGC-CK2-1 is a highly potent, selective, and cell-active chemical probe for interrogating the biology of Casein Kinase 2 (CK2).[1][2] Developed by the Structural Genomics Consortium (SGC), it serves as an indispensable tool for deciphering the complex roles of CK2, a pleiotropic serine/threonine kinase implicated in numerous cellular processes and disease states.[3][4][5] this compound is an ATP-competitive inhibitor with exceptional selectivity for the two catalytic isoforms of human CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2).[6][7] Its superior selectivity profile compared to previous inhibitors, such as CX-4945, makes it a more precise tool for attributing cellular phenotypes directly to CK2 inhibition.[3][8] For robust experimental design, a structurally related but biologically inactive negative control, SGC-CK2-1N, is also available to help distinguish on-target from off-target effects.[1][7]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the CK2 catalytic subunits.[7] This mode of action prevents the transfer of a phosphate group from ATP to CK2 substrates, thereby inhibiting its kinase activity. Its high potency is observed in both biochemical (enzymatic) and cellular (target engagement) assays.[1]

Data Presentation

The inhibitory activity of this compound has been quantified across various assay formats. The following tables summarize its potency against CK2 isoforms and its selectivity against other kinases.

Table 1: Potency of this compound against CK2 Isoforms

Assay Type Target IC50 (nM) ATP Concentration Reference
Enzymatic CK2α (CSNK2A1) 4.2 10 µM [1][3]
Enzymatic CK2α' (CSNK2A2) 2.3 10 µM [1][3]
Cellular (NanoBRET) CK2α (CSNK2A1) 36 N/A [1][6]

| Cellular (NanoBRET) | CK2α' (CSNK2A2) | 16 | N/A |[1][6] |

Table 2: Selectivity Profile of this compound

Off-Target Kinase IC50 Assay Type Reference
DYRK2 440 nM Enzymatic

| KINOMEscan Panel | Screened against 403 kinases at 1 µM. Only 11 kinases showed Percent of Control (PoC) <35. | Binding Assay |[1][9] |

Key Signaling Pathways Regulated by CK2

CK2 is a constitutively active kinase that phosphorylates hundreds of substrates, positioning it as a key regulator in many fundamental signaling pathways.[4][10] Its dysregulation is linked to various diseases, particularly cancer.[11] Key pathways influenced by CK2 include PI3K/Akt/mTOR, Wnt/β-catenin, NF-κB, and JAK/STAT.[10][12][13]

CK2_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P(Thr308) mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell_Growth mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl Destruction_Complex Destruction_Complex Dvl->Destruction_Complex beta_catenin beta_catenin Destruction_Complex->beta_catenin Degrades TCF_LEF TCF_LEF beta_catenin->TCF_LEF Activates Gene_Expression Gene_Expression TCF_LEF->Gene_Expression Stimuli Stimuli IKK IKK Stimuli->IKK IkBa IkBa IKK->IkBa P NFkB NFkB IkBa->NFkB Releases NFkB_nucleus NFkB_nucleus NFkB->NFkB_nucleus Translocates Inflammation_Survival Inflammation_Survival NFkB_nucleus->Inflammation_Survival Promotes Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT_dimer STAT->STAT_dimer STAT_nucleus STAT_nucleus STAT_dimer->STAT_nucleus Translocates Proliferation_Genes Proliferation_Genes STAT_nucleus->Proliferation_Genes CK2 CK2 CK2->Akt P(Ser129) (Stabilizes) CK2->PTEN Inhibits CK2->Dvl CK2->beta_catenin CK2->IKK CK2->JAK CK2->STAT

Caption: CK2 involvement in major cell signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay for CK2 Inhibition

This protocol describes how to measure the inhibitory activity of this compound on purified CK2 enzyme by quantifying the incorporation of radioactive phosphate ([³²P]) into a specific substrate peptide.[8] This method is adapted from standard kinase assay procedures.[14][15]

Materials and Reagents:

  • Enzyme: Purified recombinant human CK2α or CK2 holoenzyme.

  • Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Substrate: CK2-specific peptide substrate (e.g., RRRDDDSDDD or RRAADDSDDDDD).[8][14] Prepare a stock solution in ultrapure water.

  • Radioisotope: [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

  • Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 500 mM NaCl, 50 mM MgCl₂, 5 mM DTT.

  • ATP Solution: Non-radioactive ATP stock solution (e.g., 10 mM).

  • Reaction Stop Solution: 40% Trichloroacetic acid (TCA) or 75 mM phosphoric acid.

  • Detection: P81 phosphocellulose paper and a scintillation counter.

Procedure:

  • Prepare Working Solutions:

    • Thaw all reagents and keep them on ice.

    • Prepare a 1X Kinase Assay Buffer by diluting the 5X stock with ultrapure water.

    • Prepare serial dilutions of this compound in 1X Kinase Assay Buffer. Ensure the final DMSO concentration is consistent across all reactions (e.g., ≤1%). Include a "no inhibitor" control (DMSO vehicle only).

    • Prepare the ATP reaction mix. For a final reaction concentration of 100 µM ATP, combine non-radioactive ATP with [γ-³²P]ATP to achieve a specific activity of ~200-500 cpm/pmol.

  • Set Up Kinase Reaction:

    • The final reaction volume is typically 25-50 µL. Set up reactions in microcentrifuge tubes on ice.

    • Add components in the following order:

      • 10 µL of 5X Kinase Assay Buffer.

      • 5 µL of diluted this compound or DMSO vehicle.

      • 10 µL of substrate peptide solution (final concentration ~200 µM).

      • Ultrapure water to bring the volume to 40 µL.

      • 5 µL of diluted CK2 enzyme (final amount ~5-10 ng).

  • Initiate and Incubate:

    • Initiate the reaction by adding 10 µL of the [γ-³²P]ATP mix.

    • Vortex gently and incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction stays within the linear range.[15]

  • Stop Reaction and Spot:

    • Terminate the reaction by adding 25 µL of stop solution (e.g., 40% TCA).[15]

    • Spot 20-25 µL of the reaction mixture onto a labeled P81 phosphocellulose square.

  • Wash and Quantify:

    • Wash the P81 papers three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the papers.

    • Place the dried papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents (Buffer, ATP, Substrate) prep_inhibitor Create Serial Dilutions of this compound add_components Combine Buffer, Inhibitor, Substrate, and Enzyme prep_inhibitor->add_components initiate_rxn Initiate with [γ-³²P]ATP add_components->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop Reaction (TCA) incubate->stop_rxn spot_paper Spot onto P81 Paper stop_rxn->spot_paper wash_paper Wash to Remove Unincorporated ATP spot_paper->wash_paper count_signal Scintillation Counting wash_paper->count_signal calc_inhibition Calculate % Inhibition count_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for an in vitro radiometric kinase assay.

Protocol 2: Cellular Target Engagement using NanoBRET™

While a full protocol is dependent on proprietary reagents, the principle of using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is crucial for confirming that this compound engages CK2 inside living cells.[1][7]

Principle:

  • Cell Line: A cell line (e.g., HEK293) is engineered to express the target kinase (CK2α or CK2α') fused to a NanoLuc® luciferase (the energy donor).

  • Energy Transfer: A cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase is added. When this tracer (the energy acceptor) binds to the kinase, it comes into close proximity with the NanoLuc® donor, resulting in energy transfer (BRET).

  • Inhibitor Competition: When an unlabeled compound like this compound is added, it competes with the tracer for binding to the kinase. This competition displaces the tracer, decreases the BRET signal, and allows for the quantification of target engagement.

  • Negative Control: The inactive compound SGC-CK2-1N should show no significant reduction in the BRET signal, confirming that the effect of this compound is due to specific binding to the target.[1][7]

This assay provides a quantitative measure of inhibitor binding to its target in a physiological cellular context, which is a critical step in validating a chemical probe.[9][16]

Probe_Logic_Diagram cluster_probe Chemical Probe (this compound) cluster_control Negative Control (SGC-CK2-1N) Probe Probe Target Target Probe->Target Binds to Target Biological_Effect Biological_Effect Target->Biological_Effect Modulates Activity Observed_Phenotype Observed_Phenotype Biological_Effect->Observed_Phenotype Causes Conclusion Conclusion: Phenotype is due to on-target activity Observed_Phenotype->Conclusion If phenotype is observed... Control Structurally Similar, Biologically Inactive Control->Target Does NOT Bind Target_NC Target No_Biological_Effect No_Biological_Effect Target_NC->No_Biological_Effect No Modulation No_Phenotype No_Phenotype No_Biological_Effect->No_Phenotype Causes No_Phenotype->Conclusion ...and NOT observed with control

Caption: Logic of using a chemical probe and negative control.

References

Sgc-CK2-1 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information and protocols for the use of SGC-CK2-1, a potent and highly selective inhibitor of Casein Kinase 2 (CK2), intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

This compound is a pyrazolopyrimidine-based, ATP-competitive chemical probe with high selectivity for the human CK2 isoforms, CK2α and CK2α'.[1][2] Proper handling and storage are crucial for maintaining its stability and activity.

Table 1: Physicochemical Properties and Storage of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₁N₇O[3]
Molecular Weight 375.43 g/mol [1][4]
CAS Number 2470424-39-4[1][3]
Appearance White to beige powder[4]
Purity ≥98% (HPLC)[4]
Solubility DMSO: Soluble (e.g., 2 mg/mL or 100 mM)[3][4]
Acetonitrile: Slightly soluble[3]
Storage Conditions Store at -20°C for long-term (≥ 4 years) or 2-8°C for short-term.[3][4]
Stock Solution Stability -80°C for 6 months; -20°C for 1 month.[1]

Potency and Selectivity

This compound exhibits high potency against CK2 isoforms with excellent selectivity over other kinases.[5][6] A structurally related but inactive compound, SGC-CK2-1N , is available and recommended for use as a negative control in experiments to ensure observed effects are due to CK2 inhibition.[2]

Table 2: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC₅₀ ValueReference
CK2α (CSNK2A1) Enzymatic Assay4.2 nM[3][5]
CK2α' (CSNK2A2) Enzymatic Assay2.3 nM[1][3]
CK2α (CSNK2A1) NanoBRET Cellular Assay36 nM[1]
CK2α' (CSNK2A2) NanoBRET Cellular Assay16 nM[1]
DYRK2 Enzymatic Assay440 nM[3]
HIPK1, -2, -3 Enzymatic Assay3,700 nM, 3,400 nM, 8,100 nM[3]

This compound was profiled against 403 wild-type kinases and found to be highly selective, with potential off-targets being at least 100-fold weaker.[5]

Experimental Protocols

3.1. Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).

Protocol:

  • Bring the this compound vial to room temperature before opening.

  • To prepare a 10 mM stock solution , add 266.4 µL of DMSO to 1 mg of this compound (MW: 375.43 g/mol ).

  • Vortex thoroughly to ensure the compound is fully dissolved. Warming and/or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.[1]

3.2. In Vitro Cell-Based Assay Protocol

This protocol provides a general workflow for treating cultured cells with this compound.

Recommended Concentrations:

  • For cellular target engagement and pathway analysis (e.g., Akt phosphorylation), concentrations from 10 nM to 1 µM are effective.[3][7]

  • The recommended concentration for general cellular use is up to 500 nM .[5]

  • Studies have used concentrations up to 10 µM.[2][7]

Table 3: Recommended Concentrations for Cellular Assays

ApplicationCell Line ExampleConcentration RangeReference
Inhibition of Akt PhosphorylationHCT116, MIN60.01 - 10 µM[3][7]
Insulin Production/SecretionMIN61 - 10 µM[7]
Antiproliferation AssaysU-937~120 nM (IC₅₀)[1][2]
Antiproliferation AssaysMost cancer cell linesMinimal effect up to 10 µM[2][4]

Workflow:

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.

  • Preparation of Working Solutions: Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Prepare a vehicle control (e.g., 0.1% DMSO) and a negative control using SGC-CK2-1N. The final DMSO concentration should not exceed 1% (v/v).[7]

  • Treatment: Remove the old medium from the cells and add the medium containing this compound, the negative control, or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 to 72 hours).[7][8]

  • Downstream Analysis: Harvest cells for analysis.

    • Western Blot: Lyse cells and perform Western blotting to detect changes in protein phosphorylation, such as the reduction of Akt phosphorylation at Serine 129 (pAkt S129), a direct downstream target of CK2.[7]

    • qRT-PCR: Isolate total RNA to analyze changes in gene expression.[7]

    • Cell Viability/Proliferation Assays: Use assays like WST-1 or Trypan Blue exclusion to assess effects on cell viability.[7]

3.3. Considerations for In Vivo Experiments

This compound is not recommended for in vivo studies in its current form.[6][9] Its structural properties lead to moderate aqueous solubility and rapid metabolic clearance.[6][9] Approximately 60% of the compound is degraded in mouse liver microsomes within 30 minutes.[6] Pharmacokinetic properties have not been fully interrogated.[5]

Signaling Pathway and Workflow Diagrams

CK2 Signaling Pathway Inhibition

Protein Kinase CK2 is a constitutively active kinase that phosphorylates hundreds of substrates, including the key signaling protein Akt. This compound acts as an ATP-competitive inhibitor, blocking this phosphorylation event.

CK2_Pathway cluster_0 CK2 Signaling cluster_1 Inhibition CK2 CK2 Kinase Akt Akt CK2->Akt Phosphorylates (S129) pAkt pAkt (S129) Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream SGC_CK2_1 This compound SGC_CK2_1->CK2 Inhibits

Caption: Inhibition of the CK2 signaling pathway by this compound.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with this compound, Vehicle (DMSO), or Negative Control (SGC-CK2-1N) prep_stock->treat_cells seed_cells->treat_cells incubate Incubate (e.g., 24h) treat_cells->incubate harvest Harvest Cells incubate->harvest wb Western Blot (e.g., pAkt S129) harvest->wb qpcr qRT-PCR harvest->qpcr via Viability Assay harvest->via

Caption: General experimental workflow for cell-based assays using this compound.

References

SGC-CK2-1: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CK2-1 is a highly potent and selective, ATP-competitive chemical probe for Protein Kinase CK2 (formerly Casein Kinase 2).[1][2] CK2 is a pleiotropic serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation has been linked to several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[3][4][5] Elevated CK2 levels have been observed in the brains of AD patients, where it is associated with neurofibrillary tangles and neuroinflammation.[6] this compound offers a valuable tool for dissecting the role of CK2 in the pathophysiology of these disorders. This document provides detailed application notes and experimental protocols for the use of this compound in neurodegenerative disease research.

Mechanism of Action

This compound potently inhibits both catalytic isoforms of human CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2), with high selectivity over other kinases.[7] In the context of neurodegenerative diseases, CK2 has been shown to phosphorylate key pathological proteins such as tau and α-synuclein.[4] Furthermore, CK2 is implicated in neuroinflammatory pathways, particularly through the regulation of NF-κB signaling, a key driver of pro-inflammatory gene expression in glial cells.[1] By inhibiting CK2, this compound can be used to investigate the downstream consequences of these phosphorylation events and signaling pathways.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 (nM)Notes
CK2α (CSNK2A1)Enzymatic Assay4.2Highly potent inhibition.
CK2α' (CSNK2A2)Enzymatic Assay2.3Shows strong binding to both isoforms.
CK2α (CSNK2A1)NanoBRET Cellular Assay36Demonstrates cell permeability and target engagement.
CK2α' (CSNK2A2)NanoBRET Cellular Assay16Effective in a cellular context.
DYRK2Enzymatic Assay440The next most potently inhibited kinase, demonstrating high selectivity.[8]
Table 2: Cellular Activity of this compound in Neuroinflammation Models
Cell TypeModel SystemTreatmentEffectEffective Concentration
hiPSC-derived MicrogliaLPS-induced neuroinflammationThis compoundInhibition of IL-6 and IL-1β mRNA expression and secretion>100 nM
hiPSC-derived MicrogliaLPS-induced neuroinflammationCX-4945 (comparator)Less effective inhibition of IL-6 and IL-1β compared to this compound500 nM - 1 µM
Human Primary AstrocytesIL-1β or TNF-α stimulationCX-4945Dose-dependent reduction of MCP-1 and IL-6 secretionNot specified

Note: Data for CX-4945 is included for comparison as it is a well-established but less selective CK2 inhibitor.

Experimental Protocols

Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Human iPSC-Derived Microglia

This protocol describes how to assess the effect of this compound on the production of pro-inflammatory cytokines in human induced pluripotent stem cell (hiPSC)-derived microglia stimulated with lipopolysaccharide (LPS).

Materials:

  • Human iPSC-derived microglia (hiPSC-MGLs)

  • Microglia maturation medium

  • Lipopolysaccharide (LPS) from E. coli (O111:B4 strain recommended)

  • This compound

  • CX-4945 (optional, as a comparator)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • ELISA kits for IL-6 and IL-1β

  • RNA extraction kit and reagents for qRT-PCR

Procedure:

  • Cell Seeding: Seed hiPSC-MGLs in a 96-well plate at a density of 45,000 cells/cm² and allow them to mature for at least 5 days in microglia maturation medium.[9]

  • Compound Preparation: Prepare stock solutions of this compound and CX-4945 in DMSO. Dilute the compounds to the desired final concentrations in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment and Stimulation:

    • For the experimental wells, simultaneously treat the hiPSC-MGLs with the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and LPS (100 ng/mL).[10][11]

    • Include control wells: vehicle control (DMSO only), LPS stimulation only, and this compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[10][12]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants for cytokine analysis.

  • Cytokine Measurement (ELISA):

    • Use commercial ELISA kits to measure the concentrations of IL-6 and IL-1β in the collected supernatants, following the manufacturer's instructions.

  • RNA Extraction and qRT-PCR (Optional):

    • Lyse the remaining cells in the wells and extract total RNA using a suitable kit.

    • Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of IL6 and IL1B. Normalize the expression to a housekeeping gene (e.g., GAPDH).

Protocol 2: Assessment of Tau Phosphorylation in a Cell-Based Assay

This protocol provides a framework for evaluating the effect of this compound on tau phosphorylation.

Materials:

  • A cell line that expresses human tau (e.g., neuroblastoma N2a cells or HEK293 cells stably expressing tau).

  • Okadaic acid (OA) to induce hyperphosphorylation.[13]

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Primary antibodies against total tau and phospho-tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).[13]

  • Secondary antibodies conjugated to HRP.

  • Western blot equipment and reagents.

Procedure:

  • Cell Culture and Treatment:

    • Culture the tau-expressing cells to ~80% confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Induce tau hyperphosphorylation by treating the cells with 100 nM Okadaic acid for 24 hours.[13]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[13]

    • Block the membrane and then incubate with primary antibodies against total tau and specific phospho-tau sites overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for total and phosphorylated tau.

    • Normalize the phospho-tau signal to the total tau signal to determine the relative phosphorylation level.

Protocol 3: In Vitro α-Synuclein Aggregation Assay

This protocol outlines a method to assess the impact of this compound on the aggregation of α-synuclein in vitro.

Materials:

  • Recombinant human α-synuclein protein.

  • Aggregation buffer (e.g., PBS, pH 7.4).

  • Thioflavin T (ThT).

  • 96-well black, clear-bottom plates.

  • Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm).

  • This compound

  • DMSO (vehicle control)

Procedure:

  • Preparation of α-Synuclein: Prepare a stock solution of monomeric α-synuclein in the aggregation buffer. A typical concentration used is 35-70 µM.[14]

  • Assay Setup:

    • In a 96-well plate, add the α-synuclein solution to each well.

    • Add different concentrations of this compound or vehicle (DMSO) to the respective wells.

    • Add ThT to each well to a final concentration of ~10-20 µM.

  • Aggregation Monitoring:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking in a plate reader.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.

  • Data Analysis:

    • Plot the ThT fluorescence intensity against time for each condition.

    • Analyze the aggregation kinetics, including the lag time and the maximum fluorescence intensity, to determine the effect of this compound on α-synuclein aggregation.

Visualizations

Signaling_Pathway_of_CK2_in_Neuroinflammation cluster_extracellular Extracellular cluster_cell Microglia LPS LPS TLR4 TLR4 LPS->TLR4 binds CK2 CK2 TLR4->CK2 activates NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to CK2->NFkB_complex phosphorylates IκB SGC_CK2_1 This compound SGC_CK2_1->CK2 inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Cytokines IL-6, IL-1β Pro_inflammatory_Genes->Cytokines produces Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Nucleus->Pro_inflammatory_Genes activates

CK2-mediated neuroinflammatory signaling pathway.

Experimental_Workflow_Neuroinflammation cluster_workflow Experimental Workflow: this compound in Neuroinflammation Assay start Start seed_cells Seed hiPSC-derived Microglia start->seed_cells prepare_compounds Prepare this compound and LPS seed_cells->prepare_compounds treat_cells Treat cells with This compound + LPS prepare_compounds->treat_cells incubate Incubate for 24h treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells elisa Measure Cytokines (ELISA) collect_supernatant->elisa qpcr Measure Gene Expression (qRT-PCR) lyse_cells->qpcr end End elisa->end qpcr->end

Workflow for assessing this compound's effect on neuroinflammation.

CK2_and_Tau_Pathology cluster_pathway Role of CK2 in Tau Pathology CK2 CK2 Tau Tau Protein CK2->Tau phosphorylates SGC_CK2_1 This compound SGC_CK2_1->CK2 inhibits Hyperphosphorylated_Tau Hyperphosphorylated Tau Microtubule_Dissociation Dissociation from Microtubules Hyperphosphorylated_Tau->Microtubule_Dissociation NFT_Formation Neurofibrillary Tangle (NFT) Formation Microtubule_Dissociation->NFT_Formation

CK2's involvement in tau hyperphosphorylation and pathology.

References

Employing Sgc-CK2-1 in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sgc-CK2-1 is a highly potent and selective, ATP-competitive chemical probe for the protein kinase CK2 (Casein Kinase 2).[1][2] As a member of the pyrazolopyrimidine scaffold, it exhibits exclusive selectivity for both human CK2 isoforms, CK2α (CSNK2A1) and CK2α' (CSNK2A2), making it a superior tool for dissecting the specific cellular functions of CK2 compared to less selective inhibitors like CX-4945.[3][4] While CK2 has long been considered a key driver in cancer, studies with this compound have revealed a nuanced role, as it does not induce a broad antiproliferative effect across all cancer cell lines.[1][5] However, in specific cancer types, this compound has been shown to induce apoptosis and modulate key signaling pathways, highlighting its importance in targeted cancer research.[6][7]

This document provides detailed application notes and experimental protocols for the effective use of this compound in cancer cell line studies, with a focus on data presentation, methodology, and visualization of relevant biological pathways.

Data Presentation

Table 1: In Vitro and In-Cell Potency of this compound
TargetAssay TypeIC50Reference
CSNK2A1 (CK2α) Enzymatic Assay (Eurofins, 10µM ATP)4.2 nM[4]
CSNK2A2 (CK2α') Enzymatic Assay (Eurofins, 10µM ATP)2.3 nM[4]
CSNK2A1 (CK2α) nanoBRET Target Engagement Assay36 nM[2]
CSNK2A2 (CK2α') nanoBRET Target Engagement Assay16 nM[2]
Table 2: Antiproliferative Activity of this compound in Selected Cancer Cell Lines
Cell LineCancer TypeIC50Reference
U-937 Histiocytic Lymphoma120 nM[2]
Detroit562 Head/Neck Cancer550 nM[2]
NCI-H2286 Lung Cancer550 nM[2]
MV4-11 Acute Myeloid Leukemia690 nM[2]
SK-N-MC Brain Cancer730 nM[2]
MOLM-13 Acute Myeloid Leukemia750 nM[2]
OCI-LY19 Diffuse Large B-cell Lymphoma760 nM[2]
OCI-AML5 Acute Myeloid Leukemia810 nM[2]
BT-20 Breast Cancer810 nM[2]
A375 Skin Cancer830 nM[2]
SNU-1 Stomach Cancer860 nM[2]
Hutu 80 Duodenum Cancer920 nM[2]
HCT-116 Colorectal Carcinoma> 10 µM[1]
U-87 MG Glioblastoma> 10 µM[1]

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of CK2 has been shown to impact critical cancer-related signaling pathways, notably the PI3K/AKT and STAT3 pathways.

CK2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K SgcCK21 This compound CK2 CK2 SgcCK21->CK2 Inhibits pAKT_S129 p-AKT (S129) CK2->pAKT_S129 Phosphorylates STAT3 STAT3 CK2->STAT3 Activates Apoptosis Apoptosis CK2->Apoptosis Suppresses AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 GeneExpression Gene Expression (Survival, Proliferation) pSTAT3->GeneExpression GeneExpression->Proliferation

Caption: this compound inhibits CK2, affecting AKT and STAT3 signaling pathways.

Experimental Protocols

Cell Viability Assay (WST-1 or MTT Assay)

This protocol is designed to assess the effect of this compound on cancer cell line viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • WST-1 or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.01 to 10 µM. Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • Add 10 µL of WST-1 reagent or 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution and incubate overnight.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound dilutions B->C D Incubate for 72 hours C->D E Add WST-1 or MTT reagent D->E F Incubate for 2-4 hours E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability upon this compound treatment.

Western Blot Analysis for Phospho-protein Levels

This protocol is used to determine the effect of this compound on the phosphorylation status of CK2 substrates, such as AKT (S129) and STAT3.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AKT S129, anti-AKT, anti-p-STAT3, anti-STAT3, anti-CK2α, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) or DMSO for 24 hours.[8]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Caspase-3/7 Activity Assay

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • Cancer cell lines

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well.

  • Incubate for 24 hours.

  • Treat cells with this compound (e.g., up to 10 µM) or a positive control for apoptosis (e.g., staurosporine).[6]

  • Incubate for various time points (e.g., 24, 48, 72 hours).[6]

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix by gentle shaking and incubate for 1-2 hours at room temperature, protected from light.

  • Measure luminescence using a plate reader.

  • Express results as fold change in caspase activity relative to the vehicle-treated control.

Concluding Remarks

This compound is a powerful and selective tool for investigating the cellular roles of CK2. While it may not be a broad-spectrum anticancer agent, its ability to induce cell death in specific cancer contexts and modulate key signaling pathways makes it an invaluable probe for targeted cancer therapy research. The protocols and data presented here provide a framework for researchers to effectively employ this compound in their cancer cell line studies. Careful experimental design and the use of appropriate controls are crucial for interpreting the nuanced effects of this highly selective CK2 inhibitor.

References

Application Note & Protocol: In Vitro Phosphorylation Assay Using Sgc-CK2-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell survival, proliferation, and inflammation.[1][2] It phosphorylates hundreds of substrates, making it a key regulator in numerous signaling pathways.[1][2][3][4] Dysregulation of CK2 activity is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[2] However, the study of CK2 has been historically challenged by the use of non-selective inhibitors.[1] Sgc-CK2-1 is a potent, cell-active, and highly selective ATP-competitive chemical probe for both human CK2 isoforms (CK2α/CSNK2A1 and CK2α'/CSNK2A2), providing a valuable tool for accurately dissecting CK2's biological functions.[5][6][7]

This document provides detailed protocols for utilizing this compound in an in vitro phosphorylation assay to measure CK2 activity and inhibition.

This compound: Potency and Selectivity

This compound demonstrates high potency against the catalytic subunits of CK2 in both enzymatic and cellular contexts. Its selectivity has been rigorously profiled, showing minimal off-target effects on a wide panel of kinases, making it a superior tool compared to less selective inhibitors.[8][9]

Table 1: Quantitative Profile of this compound

Assay Type Target IC50 Value Notes
Enzymatic Assay[1] CK2α (CSNK2A1) 4.2 nM Assayed at 10 µM ATP.
Enzymatic Assay[1] CK2α' (CSNK2A2) 2.3 nM Assayed at 10 µM ATP.
Cellular Assay (nanoBRET)[1][5] CK2α (CSNK2A1) 36 nM Measures target engagement in live cells.
Cellular Assay (nanoBRET)[1][5] CK2α' (CSNK2A2) 16 nM Measures target engagement in live cells.
Kinome-wide Selectivity[1][8] 403 Wild-Type Kinases S(35) at 1 µM = 0.027 Only 11 out of 403 kinases showed PoC <35.

| Off-Target Activity | DYRK2 | IC50 = 440 nM | Potential off-targets are at least 100-fold weaker.[8] |

CK2 Signaling Pathways

CK2 is a central node in cellular signaling, influencing multiple pathways critical for cell fate. Its inhibition with a selective probe like this compound allows for the precise investigation of its role in these networks. Key pathways regulated by CK2 include PI3K/Akt/mTOR, Wnt/β-catenin, NF-κB, and JAK/STAT.[3][4][10][11]

CK2_Signaling_Pathway cluster_upstream cluster_ck2 Growth_Factors Growth Factors, Cytokines, etc. CK2 Protein Kinase CK2 PI3K_Akt PI3K / Akt / mTOR CK2->PI3K_Akt Wnt Wnt / β-catenin CK2->Wnt NFkB NF-κB CK2->NFkB JAK_STAT JAK / STAT CK2->JAK_STAT DNA_Repair DNA Repair CK2->DNA_Repair Phosphorylates XRCC1, etc. Proliferation Proliferation PI3K_Akt->Proliferation Survival Cell Survival (Anti-Apoptosis) PI3K_Akt->Survival Wnt->Proliferation NFkB->Survival Inflammation Inflammation NFkB->Inflammation JAK_STAT->Proliferation

Caption: CK2 integrates various signals to regulate key downstream pathways.

In Vitro Kinase Assay: Experimental Workflow

The following diagram outlines the major steps for performing an in vitro phosphorylation assay to determine the IC50 of this compound. The principle involves quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific CK2 substrate peptide.[12][13][14]

Experimental_Workflow prep 1. Reagent Preparation (Buffer, ATP, Substrate, Enzyme, Inhibitor) setup 2. Assay Setup (Add components to microplate/tubes) prep->setup initiate 3. Initiate Reaction (Add [γ-³²P]ATP Mix) setup->initiate incubate 4. Incubate (e.g., 10-30 min at 30°C) initiate->incubate stop 5. Stop Reaction (Spot onto P81 paper or add TCA) incubate->stop wash 6. Wash Paper (Remove unbound [γ-³²P]ATP) stop->wash count 7. Scintillation Counting (Measure incorporated ³²P) wash->count analyze 8. Data Analysis (Calculate % Inhibition and IC50) count->analyze Inhibition_Mechanism cluster_no_inhibitor cluster_inhibitor Enzyme1 CK2 Enzyme pSubstrate1 P-Substrate Enzyme1->pSubstrate1 Phosphorylation ATP1 ATP ATP1->Enzyme1 Substrate1 Substrate Substrate1->Enzyme1 Enzyme2 CK2 Enzyme Enzyme2->NoReaction ATP2 ATP ATP2->Enzyme2 Blocked SGC This compound SGC->Enzyme2 Substrate2 Substrate Substrate2->Enzyme2

References

Troubleshooting & Optimization

Technical Support Center: Interpreting Unexpected Results with Sgc-CK2-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the highly selective CK2 inhibitor, SGC-CK2-1.

Frequently Asked Questions (FAQs)

Q1: We observe potent inhibition of CK2 in our biochemical assays, but see minimal to no effect on cancer cell proliferation. Is this expected?

A1: Yes, this is a documented and important observation with this compound. Unlike less selective CK2 inhibitors such as CX-4945, the high selectivity of this compound has revealed that direct inhibition of CK2 alone is not sufficient to induce a broad antiproliferative effect in the majority of cancer cell lines.[1][2] One study found that this compound inhibited cell proliferation below 500 nM in only one out of 140 cancer cell lines tested.[1][3] This suggests that the previously reported anticancer effects of other CK2 inhibitors may be due to off-target activities.[2][4]

Q2: There is a significant discrepancy between the IC50 values of this compound in our enzymatic assays versus cellular assays. Why is this the case?

A2: This is a common phenomenon for ATP-competitive inhibitors. Several factors can contribute to this difference:

  • High ATP Concentration in Cells: The intracellular concentration of ATP is in the millimolar range, which is significantly higher than the ATP concentrations typically used in in vitro kinase assays (often near the Km of ATP).[5] This high level of endogenous ATP competitively inhibits the binding of this compound to CK2 in a cellular context, leading to a higher apparent IC50.

  • Cellular Uptake and Efflux: The ability of the compound to penetrate the cell membrane and its susceptibility to cellular efflux pumps can affect its intracellular concentration and, consequently, its potency in cellular assays.

  • Presence of Scaffolding Proteins: In cells, CK2 exists in complex with other proteins, which can influence inhibitor binding and activity.[5]

A disconnect has been noted between the NanoBRET cellular IC50 (16-36 nM) and the functional IC50 for inhibiting AKT S129 phosphorylation (~500 nM), raising questions about the correlation between target engagement and downstream functional effects.[3]

Q3: We are not seeing the expected downstream signaling changes after treating cells with this compound. What could be the reason?

A3: If you are not observing expected changes in downstream signaling, consider the following:

  • Cellular Context and Redundancy: The specific signaling pathways active in your cell line of choice are critical. There might be redundant kinases or compensatory signaling mechanisms that mask the effect of CK2 inhibition.

  • Phosphorylation Stoichiometry: Not all phosphorylation events are equally sensitive to CK2 inhibition. Some substrates may require a more complete or sustained inhibition of CK2 to show a significant change in their phosphorylation status.

  • Antibody Specificity: Ensure the antibodies you are using for downstream targets (e.g., p-AKT Ser129) are specific and validated for your experimental setup.

  • Treatment Duration and Concentration: Optimize the concentration and duration of this compound treatment. While target engagement might be rapid, downstream effects can take longer to manifest.

Q4: How can we be sure that the observed phenotype (or lack thereof) is due to on-target inhibition of CK2?

A4: To confirm on-target activity, it is crucial to include proper controls in your experiments:

  • Use the Negative Control: this compound has a structurally related negative control, SGC-CK2-1N, which is inactive against CK2.[6][7] This control should not produce the same effects as this compound in your assays.

  • Orthogonal Assays: Confirm target engagement using multiple, independent assays such as NanoBRET Target Engagement Assays and Cellular Thermal Shift Assays (CETSA).[3]

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of CK2 to see if it reverses the observed phenotype.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No or weak antiproliferative effect High selectivity of this compound means it lacks the off-target effects of less selective inhibitors that may have contributed to previously observed cytotoxicity.[1][2]This is the expected result in most cancer cell lines. Consider that CK2 inhibition alone may not be sufficient to drive an anti-proliferative response in your model. Investigate alternative downstream effects of CK2 inhibition beyond proliferation, such as effects on specific signaling pathways or cellular processes.
Higher than expected IC50 in cellular assays High intracellular ATP concentration competing with the inhibitor.[5] Limited cell permeability or active efflux of the compound.This is an expected finding. Use target engagement assays like NanoBRET or CETSA to confirm that the compound is reaching and binding to CK2 in cells. Correlate target engagement with downstream pathway modulation (e.g., p-AKT Ser129).
Inconsistent results between experiments Variability in cell culture conditions (e.g., cell density, passage number, serum concentration). Inconsistent compound preparation and storage.Standardize all cell culture and experimental parameters. Prepare fresh dilutions of this compound from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles.
No change in phosphorylation of a known CK2 substrate The specific substrate may be less sensitive to CK2 inhibition.[8] Insufficient treatment time or concentration. Antibody issues in Western blotting.Use a highly sensitive and validated CK2 substrate like p-AKT (Ser129) as a positive control for target engagement.[3][9] Perform a dose-response and time-course experiment. Validate your antibody with appropriate controls.

Quantitative Data Summary

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTargetIC50 (nM)Notes
Enzymatic AssayCK2α (CSNK2A1)4.2Performed at 10µM ATP.[3][6]
Enzymatic AssayCK2α' (CSNK2A2)2.3Performed at 10µM ATP.[6]
NanoBRET Cellular AssayCK2α (CSNK2A1)36Measures target engagement in live cells.[3][6]
NanoBRET Cellular AssayCK2α' (CSNK2A2)16Measures target engagement in live cells.[3][6]

Table 2: Off-Target Selectivity Profile of this compound

Kinase% Control at 1µMEnzymatic IC50 (nM)NanoBRET IC50 (nM)
CK2α' (CSNK2A2) 0 2.3 16
CK2α (CSNK2A1) 0.5 4.2 36
DRAK10>10000NT
DYRK2144403700
PLK423>10000NT
HIPK2263400NT
Data from KINOMEscan and follow-up assays. "NT" indicates not tested.[6]

Key Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol is adapted from a general method for measuring kinase activity using a radiolabeled ATP.[9]

Materials:

  • Recombinant CK2 enzyme

  • CK2-specific peptide substrate (e.g., RRRDDDSDDD)

  • This compound

  • Kinase buffer (50 mM Tris/HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Phosphoric acid wash solution

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant CK2 enzyme, and the peptide substrate.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined optimal time.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value.

Western Blot for Phospho-Akt (Ser129)

This protocol is a generalized procedure for detecting changes in protein phosphorylation upon inhibitor treatment.[10][11][12]

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser129) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt (Ser129) antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Akt antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Cell Viability Assay (MTS Assay)

This protocol is a common method to assess cell viability.[13][14]

Materials:

  • Cells in culture

  • 96-well plates

  • This compound

  • MTS reagent

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or DMSO. Include wells with media only for background subtraction.

  • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Subtract the background absorbance, normalize the data to the DMSO-treated control cells, and plot the results to determine the IC50 value.

Visualizations

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p-AKT_T308 p-AKT (T308) PDK1->p-AKT_T308 AKT AKT p-AKT_S129 p-AKT (S129) mTORC1 mTORC1 p-AKT_T308->mTORC1 IKK IKK IkB IkB IKK->IkB Phosphorylates (degradation) NF-kB NF-kB IkB->NF-kB Releases NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocates CK2 CK2 CK2->p-AKT_S129 Phosphorylates CK2->IKK Activates This compound This compound This compound->CK2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) NF-kB_nucleus->Gene_Expression

Caption: Simplified CK2 signaling pathways, highlighting the PI3K/AKT and NF-κB pathways. This compound inhibits CK2, thereby affecting downstream targets like AKT phosphorylation at Ser129.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_incell Cellular Assays cluster_controls Essential Controls Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric) Selectivity_Profiling Kinome-wide Selectivity (e.g., KINOMEscan) Biochemical_Assay->Selectivity_Profiling Confirm Potency Target_Engagement Target Engagement (NanoBRET, CETSA) Selectivity_Profiling->Target_Engagement Confirm Selectivity Downstream_Signaling Downstream Signaling (Western Blot for p-AKT) Target_Engagement->Downstream_Signaling Confirm On-Target Activity Orthogonal_Validation Orthogonal Validation Target_Engagement->Orthogonal_Validation Validate Findings Phenotypic_Assay Phenotypic Assay (Cell Viability) Downstream_Signaling->Phenotypic_Assay Link to Cellular Effect Negative_Control Negative Control (SGC-CK2-1N) Phenotypic_Assay->Negative_Control Compare Results

Caption: A logical workflow for characterizing a kinase inhibitor like this compound, from initial in vitro validation to cellular functional assays with appropriate controls.

References

optimizing Sgc-CK2-1 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGC-CK2-1, a potent and highly selective chemical probe for the protein kinase CK2. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly potent and selective ATP-competitive inhibitor of the serine/threonine protein kinase CK2.[1] It targets the two catalytic subunits of CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2), with high affinity.[2] By blocking the ATP-binding site, this compound prevents the phosphorylation of CK2 substrates, thereby inhibiting its downstream signaling pathways involved in cell survival, proliferation, and inflammation.[2]

Q2: What is the recommended concentration range for this compound in cellular assays?

A2: The recommended concentration for cellular use is up to 500 nM.[3] However, the optimal concentration is cell-line dependent. For instance, this compound inhibited cell proliferation below 500 nM in the U-937 human histiocytic lymphoma cell line.[3] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.

Q3: What are the known off-targets of this compound?

A3: this compound is a highly selective inhibitor. When profiled against 403 wild-type kinases at 1 µM, only 11 kinases showed significant inhibition.[4] The most notable off-target is DYRK2; however, this compound is approximately 100-fold more selective for CK2 over DYRK2.[1]

Q4: Is there a negative control available for this compound?

A4: Yes, SGC-CK2-1N is a structurally related, inactive compound that serves as an ideal negative control for your experiments.[5] It is crucial to include this negative control to ensure that the observed phenotypic effects are due to the inhibition of CK2 and not off-target or compound scaffold effects.[1]

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested, though it's recommended to prepare this fresh. Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Western Blotting: Phospho-Akt (Ser129) Detection

Issue 1: No decrease in pAkt (S129) signal after this compound treatment.

  • Possible Cause 1: Suboptimal inhibitor concentration.

    • Solution: Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for inhibiting CK2 in your specific cell line. A disconnect between the NanoBRET cellular IC50 (16-36 nM) and the functional IC50 for inhibiting Akt S129 phosphorylation (~500 nM) has been noted, suggesting higher concentrations may be needed for functional inhibition.[3]

  • Possible Cause 2: Insufficient treatment time.

    • Solution: Optimize the incubation time. A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) can help identify the optimal duration for observing a decrease in pAkt (S129) levels.

  • Possible Cause 3: Poor antibody quality.

    • Solution: Validate your primary antibodies for phospho-Akt (Ser129) and total Akt. Ensure they are specific and used at the recommended dilution. Run positive and negative controls to confirm antibody performance.

  • Possible Cause 4: Issues with western blot protocol.

    • Solution: Review your western blotting protocol, including cell lysis, protein quantification, gel electrophoresis, transfer, and antibody incubation steps.[6]

Issue 2: High background on the western blot.

  • Possible Cause 1: Insufficient blocking.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, or vice versa), as some antibodies have preferences.[7]

  • Possible Cause 2: Antibody concentration is too high.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with low background.

  • Possible Cause 3: Inadequate washing.

    • Solution: Increase the number and/or duration of wash steps after primary and secondary antibody incubations.

Cell Viability Assays

Issue 3: No significant effect on cell viability at expected concentrations.

  • Possible Cause 1: Cell line is not sensitive to CK2 inhibition.

    • Solution: this compound did not show broad antiproliferative activity in a screen of over 140 cancer cell lines.[5][8] Your cell line may not be dependent on CK2 for survival. Consider using a positive control cell line known to be sensitive to CK2 inhibition, such as U-937.[3]

  • Possible Cause 2: Suboptimal assay conditions.

    • Solution: Optimize cell seeding density and assay duration. Ensure that the cells are in the logarithmic growth phase during the experiment.[9]

  • Possible Cause 3: Inactive compound.

    • Solution: Ensure the proper storage and handling of this compound. If in doubt, test the compound on a sensitive cell line or in a biochemical assay.

Issue 4: High variability in cell viability data.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile water or media.

  • Possible Cause 3: DMSO concentration.

    • Solution: Ensure that the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells.[9] It is recommended to use matched DMSO concentration controls for each drug dose.[9]

Data Presentation

Table 1: In Vitro and In-Cellular Potency of this compound

TargetAssay TypeIC50Reference
CSNK2A1 (CK2α)Enzymatic Assay4.2 nM[4]
CSNK2A2 (CK2α')Enzymatic Assay2.3 nM[4]
CSNK2A1 (CK2α)NanoBRET Cellular Assay36 nM[4]
CSNK2A2 (CK2α')NanoBRET Cellular Assay16 nM[4]

Table 2: Antiproliferative Activity of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
U-937Histiocytic Lymphoma120[10]
Detroit-562Head and Neck Cancer550[10]
NCI-H2286Lung Cancer550[10]
MV4-11Acute Myeloid Leukemia690[10]
SK-N-MCBrain Cancer730[10]
MOLM-13Acute Myeloid Leukemia750[10]
OCI-LY19B-cell Lymphoma760[10]
OCI-AML5Acute Myeloid Leukemia810[10]
BT-20Breast Cancer810[10]
A375Skin Cancer830[10]
SNU-1Stomach Cancer860[10]
Hutu 80Duodenum Cancer920[10]

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line using a tetrazolium-based assay (e.g., MTT).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and SGC-CK2-1N (negative control)

  • DMSO

  • MTT reagent (or other viability reagent)

  • Solubilization solution (if using MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound and SGC-CK2-1N in complete medium. A typical concentration range to test is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment:

    • For MTT assay, add 10 µL of MTT solution to each well and incubate for 2-4 hours.[11]

    • Add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.[11]

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of pAkt (S129)

This protocol describes how to assess the inhibitory activity of this compound on its downstream target, Akt, by measuring the phosphorylation of Serine 129.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pAkt (S129), anti-total Akt, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the pAkt (S129) signal to total Akt and the loading control.

Mandatory Visualizations

CK2_Signaling_Pathway cluster_input Upstream Signals cluster_pathways Downstream Signaling Pathways cluster_output Cellular Outcomes Growth_Factors Growth Factors CK2 CK2 Growth_Factors->CK2 Cytokines Cytokines Cytokines->CK2 Stress Cellular Stress Stress->CK2 PI3K_Akt PI3K/Akt/mTOR CK2->PI3K_Akt NFkB NF-κB CK2->NFkB JAK_STAT JAK/STAT CK2->JAK_STAT Wnt Wnt/β-catenin CK2->Wnt Apoptosis_Inhibition Apoptosis Inhibition CK2->Apoptosis_Inhibition Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation JAK_STAT->Proliferation Wnt->Proliferation SGC_CK2_1 This compound SGC_CK2_1->CK2

Caption: Overview of the CK2 signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Cell Culture (Select appropriate cell line) Seeding 2. Cell Seeding (Optimize density) Cell_Culture->Seeding Dose_Response 3. This compound Dose-Response (e.g., 1 nM - 10 µM) Seeding->Dose_Response Controls 4. Include Controls (Vehicle, SGC-CK2-1N) Incubation 5. Incubation (Optimize time) Controls->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT, WST-1) Incubation->Viability_Assay Western_Blot 6b. Western Blot (pAkt, total Akt) Incubation->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Efficacy Confirm Target Engagement Western_Blot->Efficacy

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Experiment Start: No expected effect observed Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Check_Time Is the treatment time optimized? Check_Concentration->Check_Time Yes Optimize_Dose Action: Perform Dose-Response Check_Concentration->Optimize_Dose No Check_Controls Are proper controls (vehicle, negative compound) included? Check_Time->Check_Controls Yes Optimize_Time Action: Perform Time-Course Check_Time->Optimize_Time No Check_Assay Is the assay protocol validated? Check_Controls->Check_Assay Yes Include_Controls Action: Rerun with Proper Controls Check_Controls->Include_Controls No Check_Reagents Are reagents (inhibitor, antibodies) active and validated? Check_Assay->Check_Reagents Yes Validate_Assay Action: Validate Assay Protocol Check_Assay->Validate_Assay No Validate_Reagents Action: Test Reagent Activity Check_Reagents->Validate_Reagents No Consult Consult Further Documentation Check_Reagents->Consult Yes Success Problem Solved Optimize_Dose->Success Optimize_Time->Success Include_Controls->Success Validate_Assay->Success Validate_Reagents->Success

Caption: Troubleshooting logic for unexpected experimental results with this compound.

References

ensuring complete inhibition of CK2 activity with Sgc-CK2-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sgc-CK2-1 to ensure complete and specific inhibition of CK2 activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly potent and selective ATP-competitive inhibitor of Protein Kinase CK2.[1] It targets both human CK2 isoforms, CK2α (CSNK2A1) and CK2α' (CSNK2A2), by binding to the ATP pocket, thereby preventing the phosphorylation of CK2 substrates.[1][2] Its high selectivity makes it a valuable tool for elucidating the specific cellular functions of CK2.[3]

Q2: What is the recommended working concentration for this compound in cell-based assays?

A recommended concentration for cellular use is up to 500 nM.[4] However, the optimal concentration can vary depending on the cell line and the specific experimental endpoint. It is advisable to perform a dose-response experiment to determine the most effective concentration for your specific model system. In some cell lines, near complete inhibition of CK2 activity, as measured by the phosphorylation of downstream targets like AKT at Ser129, has been observed at concentrations as low as 1 µM.[5]

Q3: What are the known off-target effects of this compound?

This compound is a highly selective inhibitor. When screened against a large panel of kinases, it showed minimal off-target activity.[2] The most notable off-target kinase is DYRK2, but this compound is approximately 100-fold more selective for CK2 over DYRK2.[1][6] For most cellular experiments at standard working concentrations, significant off-target effects are not expected.

Q4: Is there a negative control compound available for this compound?

Yes, a structurally related but inactive compound, SGC-CK2-1N, is available.[2] This negative control is crucial for confirming that the observed biological effects are due to the specific inhibition of CK2 and not due to off-target effects of the chemical scaffold.

Troubleshooting Guide

Issue 1: I am not observing the expected phenotype (e.g., decreased cell proliferation) after treating my cells with this compound.

This is a frequently encountered situation. Unlike older, less selective CK2 inhibitors such as CX-4945, the highly selective this compound does not elicit a broad antiproliferative effect in the majority of cancer cell lines tested.[1][7]

Possible Causes and Solutions:

  • Cell Line Specificity: The cellular consequences of CK2 inhibition can be highly context-dependent. Your cell line may not rely on CK2 for proliferation.

    • Recommendation: Consider using a positive control cell line known to be sensitive to CK2 inhibition, such as the U-937 human histiocytic lymphoma line, which showed growth inhibition with an IC50 of 120 nM.[8]

  • Confirmation of Target Engagement: It is crucial to verify that this compound is entering the cells and inhibiting CK2 at the molecular level.

    • Recommendation: Perform a Western blot to assess the phosphorylation status of a known CK2 substrate. A common and reliable marker is the phosphorylation of Akt at serine 129 (pAkt S129).[5] A significant reduction in pAkt S129 levels upon this compound treatment confirms target engagement.

  • Experimental Endpoint: The lack of an anti-proliferative effect does not mean the inhibitor is inactive. CK2 is involved in a multitude of cellular processes beyond proliferation.[9]

    • Recommendation: Investigate other CK2-regulated pathways, such as apoptosis, DNA damage response, or inflammation, to assess the impact of this compound in your system.

Issue 2: How can I be sure that the observed effects are due to CK2 inhibition and not off-target activities?

Solutions:

  • Use the Negative Control: The most rigorous approach is to perform parallel experiments with the inactive control compound, SGC-CK2-1N.[2] If the phenotype is observed with this compound but not with SGC-CK2-1N, it strongly supports that the effect is on-target.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of CK2 to see if it reverses the observed phenotype.

Quantitative Data Summary

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTargetIC50Reference
Enzymatic AssayCK2α (CSNK2A1)4.2 nM[2]
Enzymatic AssayCK2α' (CSNK2A2)2.3 nM[2]
NanoBRET Cellular AssayCK2α (CSNK2A1)36 nM[2]
NanoBRET Cellular AssayCK2α' (CSNK2A2)16 nM[2][8]

Table 2: Selectivity Profile of this compound

Off-Target KinaseIC50Selectivity (fold vs. CK2α')Reference
DYRK2440 nM~191-fold[10]

Table 3: Anti-proliferative IC50 Values of this compound in Selected Cell Lines

Cell LineCancer TypeIC50Reference
U-937Histiocytic Lymphoma120 nM[8]
Detroit562Head/Neck Cancer550 nM[8]
NCI-H2286Lung Cancer550 nM[8]
MV4-11Acute Myeloid Leukemia690 nM[8]
SK-N-MCBrain Cancer730 nM[8]
MOLM-13Acute Myeloid Leukemia750 nM[8]
OCI-LY19B-cell Lymphoma760 nM[8]
BT-20Breast Cancer810 nM[8]
OCI-AML5Acute Myeloid Leukemia810 nM[8]
A375Skin Cancer830 nM[8]
SNU-1Stomach Cancer860 nM[8]
Hutu 80Duodenum Cancer920 nM[8]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of pAkt (S129) to Confirm CK2 Target Engagement

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a dose-range of this compound (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 3 or 24 hours).[1] Include a positive control inhibitor like CX-4945 if available.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pAkt (S129) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities and normalize the pAkt (S129) signal to total Akt and the loading control.

Protocol 2: Cell Viability/Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as a WST-1 assay.[5]

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 30 minutes at 37°C.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value if applicable.

Visualizations

CK2_Signaling_Pathways cluster_PI3K_AKT PI3K/AKT Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway PI3K PI3K AKT AKT PI3K->AKT Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival Promotes CK2_node CK2 CK2_node->AKT Enhances function PTEN PTEN CK2_node->PTEN Inhibits IKK IKK IkB_alpha IkB_alpha IKK->IkB_alpha Phosphorylates for degradation NFkB NFkB IkB_alpha->NFkB Inhibits Gene_Expression Gene_Expression NFkB->Gene_Expression Activates CK2_node2 CK2 CK2_node2->IKK Activates CK2_node2->IkB_alpha Promotes degradation JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression2 Gene Expression STAT3->Gene_Expression2 Activates CK2_node3 CK2 CK2_node3->JAK2 Directly activates CK2_node3->STAT3 Directly activates Experimental_Workflow cluster_setup Experimental Setup cluster_verification Verification of Target Engagement cluster_phenotype Phenotypic Analysis A Seed cells in multi-well plate B Treat with this compound dose-range, vehicle, and controls (e.g., SGC-CK2-1N) A->B C Cell Lysis B->C F Cell Proliferation Assay (e.g., WST-1) B->F G Other functional assays (e.g., apoptosis, migration) B->G D Western Blot for pAkt(S129) / Total Akt C->D E Confirm dose-dependent inhibition of CK2 activity D->E H Analyze results and compare to negative control E->H Informs interpretation of phenotype F->H G->H Troubleshooting_Logic Start Start: No expected phenotype observed with this compound Q1 Did you confirm target engagement via pAkt(S129) Western Blot? Start->Q1 A1_Yes Yes, target is engaged Q1->A1_Yes Yes A1_No No, target engagement not confirmed Q1->A1_No No Q2 Did you use the negative control SGC-CK2-1N? A1_Yes->Q2 Action1 Perform Western Blot to verify CK2 inhibition in your cells. A1_No->Action1 A2_Yes Yes, negative control shows no effect Q2->A2_Yes Yes A2_No No, negative control not used Q2->A2_No No Conclusion Conclusion: The lack of phenotype is likely real. The specific cellular process is not dependent on CK2 in this context. Consider investigating other CK2-mediated pathways. A2_Yes->Conclusion Action2 Include the negative control to rule out off-target scaffold effects. A2_No->Action2

References

addressing variability in Sgc-CK2-1 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sgc-CK2-1, a potent and selective inhibitor of Casein Kinase 2 (CK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective, ATP-competitive chemical probe for both isoforms of human Casein Kinase 2, CK2α (CSNK2A1) and CK2α' (CSNK2A2).[1] It functions by binding to the ATP pocket of the kinase, preventing the phosphorylation of its substrates. Due to its high selectivity, this compound is a valuable tool for studying the specific cellular functions of CK2.[2]

Q2: What is the recommended concentration of this compound for use in cellular assays?

A2: The recommended concentration for cellular use is up to 500 nM.[2] However, the optimal concentration will vary depending on the cell type and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: Is there a negative control available for this compound?

A3: Yes, SGC-CK2-1N is the recommended negative control for this compound. It is structurally similar to this compound but lacks significant inhibitory activity against CK2, making it ideal for distinguishing on-target from off-target or compound-specific effects.[3]

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a powder and is soluble in DMSO up to 100 mM.[4][5] For stock solutions, dissolve the compound in DMSO. For long-term storage, it is recommended to store the powder at -20°C.[4] DMSO stock solutions can be stored at -20°C for one month or at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

Issue 1: Discrepancy between Biochemical (enzymatic) and Cellular IC50 Values

Q: I'm observing a significant difference between the IC50 value of this compound in my enzymatic assay versus my cellular assay. Why is this happening and what can I do?

A: This is a common observation for many kinase inhibitors, not just this compound. Several factors can contribute to this discrepancy:

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, while intracellular ATP concentrations are much higher (in the millimolar range).[1] As this compound is an ATP-competitive inhibitor, the high levels of cellular ATP will compete with the inhibitor for binding to CK2, leading to a higher apparent IC50 in cellular assays.

  • Cell Permeability and Efflux: The ability of this compound to cross the cell membrane and accumulate intracellularly to reach its target can vary between cell lines. Active efflux by transporters can also reduce the intracellular concentration of the inhibitor.[7]

  • Target Engagement in a Complex Environment: Inside the cell, CK2 exists in complex with other proteins, which can affect inhibitor binding.[8] Biochemical assays with purified kinase domains may not fully recapitulate this complex environment.

Troubleshooting Steps:

  • Confirm Target Engagement in Cells: Utilize a target engagement assay like NanoBRET™ to confirm that this compound is binding to CK2 in your specific cell line and to determine a cellular IC50 for target binding.[9]

  • Measure Downstream Signaling: Instead of relying solely on proliferation or viability readouts, measure the phosphorylation of a known CK2 substrate (e.g., AKT at Ser129) to assess the functional inhibition of CK2 in your cells.[10]

  • Optimize Assay Conditions: For biochemical assays, consider running them at a higher, more physiologically relevant ATP concentration to better mimic the cellular environment.

  • Consider Cell Line Differences: Be aware that cell permeability and efflux transporter expression can vary significantly between different cell lines.

Issue 2: Lack of Expected Antiproliferative Effect

Q: this compound is a potent CK2 inhibitor, but I'm not seeing the broad antiproliferative effects in my cancer cell lines that have been reported for other, less selective CK2 inhibitors. Is my experiment failing?

A: Not necessarily. This is a key finding related to this compound. While older, less selective CK2 inhibitors showed broad antiproliferative activity, the highly selective nature of this compound has challenged the notion that CK2 is a universal cancer cell essentiality target.[10]

Possible Explanations:

  • High Selectivity of this compound: The antiproliferative effects of less selective inhibitors may be due to off-target effects on other kinases.[10] this compound, by being highly selective for CK2, unmasks the true cellular phenotype of specific CK2 inhibition.

  • Context-Dependent Essentiality: The reliance of cancer cells on CK2 for proliferation may be highly context-dependent, and only a subset of cell lines may be sensitive to its inhibition.[10] For example, the U-937 cell line has shown sensitivity to this compound.[2]

  • Focus on Other Cellular Functions: CK2 is involved in a multitude of cellular processes beyond proliferation, including inflammation, DNA repair, and signaling pathway regulation.[11] The effects of this compound may be more apparent in assays measuring these other functions.

Troubleshooting and Experimental Design Suggestions:

  • Use a Sensitive Cell Line as a Positive Control: If possible, include a cell line known to be sensitive to this compound-induced growth inhibition (e.g., U-937) as a positive control.

  • Explore Alternative Endpoints: Design experiments to investigate the effects of this compound on other CK2-mediated processes, such as inflammation, apoptosis, or specific signaling pathways (e.g., by measuring phosphorylation of downstream targets).

  • Confirm CK2 Inhibition: Always confirm that this compound is inhibiting CK2 in your experimental system at the concentrations used, for example, by Western blotting for a downstream phosphorylation event.[10]

Issue 3: Potential Off-Target Effects

Q: How can I be sure that the phenotype I'm observing is due to the inhibition of CK2 and not an off-target effect of this compound?

A: While this compound is highly selective, it's crucial to perform experiments to rule out off-target effects.

Key Considerations and Controls:

  • Use the Negative Control: The most important control is the structurally related but inactive compound, SGC-CK2-1N. Any phenotype observed with this compound but not with SGC-CK2-1N at the same concentration is likely due to on-target CK2 inhibition.

  • Dose-Response Correlation: The observed phenotype should correlate with the dose-dependent inhibition of CK2.

  • Orthogonal Approaches: If possible, use another selective CK2 inhibitor with a different chemical scaffold to see if it recapitulates the same phenotype. Alternatively, use genetic approaches like siRNA or CRISPR to knockdown CK2 and see if this phenocopies the effect of this compound.

  • Known Off-Targets: this compound has been shown to have some activity against DYRK2, although with a much higher IC50 than for CK2.[4][12] If your experimental system is particularly sensitive to DYRK2 inhibition, this should be considered.

Quantitative Data Summary

Table 1: this compound IC50 Values

TargetAssay TypeIC50 (nM)Reference
CK2α (CSNK2A1)Enzymatic4.2[13]
CK2α' (CSNK2A2)Enzymatic2.3[13]
CK2α (CSNK2A1)NanoBRET (cellular)36[1][13]
CK2α' (CSNK2A2)NanoBRET (cellular)16[1][13]
DYRK2Enzymatic440[4][12]

Table 2: Antiproliferative Activity of this compound in Selected Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
U-937Histiocytic Lymphoma120[6]
Detroit562Head/Neck Cancer550[6]
NCI-H2286Lung Cancer550[6]
MV4-11Acute Myeloid Leukemia690[6]
SK-N-MCBrain Cancer730[6]
MOLM-13Acute Myeloid Leukemia750[6]
OCI-LY19B-cell Lymphoma760[6]
OCI-AML5Acute Myeloid Leukemia810[6]
BT-20Breast Cancer810[6]
A375Skin Cancer830[6]
SNU-1Stomach Cancer860[6]
Hutu 80Duodenal Cancer920[6]

Experimental Protocols

Protocol 1: General Protocol for Treating Cultured Cells with this compound

  • Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.

  • Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in your complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.

  • Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: After incubation, harvest the cells for your desired downstream analysis (e.g., Western blotting, viability assay, etc.).

Protocol 2: Western Blot Analysis of CK2 Target Inhibition

  • Cell Treatment: Treat cells with this compound and a vehicle control as described in Protocol 1.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against a phosphorylated CK2 substrate (e.g., phospho-AKT Ser129).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody against the total protein (e.g., total AKT) and a loading control (e.g., GAPDH or β-actin) to normalize the signal.

Visualizations

CK2_Signaling_Pathways cluster_upstream Upstream Signals cluster_ck2 CK2 Holoenzyme cluster_downstream Downstream Pathways cluster_cellular_processes Cellular Processes Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 Cytokines Cytokines Cytokines->CK2 Stress Stress Stress->CK2 PI3K_AKT PI3K/AKT/mTOR CK2->PI3K_AKT NFkB NF-κB CK2->NFkB JAK_STAT JAK/STAT CK2->JAK_STAT Wnt Wnt/β-catenin CK2->Wnt MAPK_ERK MAPK/ERK CK2->MAPK_ERK DNA_Repair DNA Repair CK2->DNA_Repair Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation JAK_STAT->Proliferation Wnt->Proliferation MAPK_ERK->Proliferation SgcCK21 This compound SgcCK21->CK2

Caption: Overview of CK2 signaling pathways and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) treat_cells Treat Cells with This compound & Controls prep_stock->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analysis (e.g., Western Blot, Viability Assay) harvest->analysis troubleshooting_logic cluster_issue1 Issue: IC50 Discrepancy cluster_issue2 Issue: No Antiproliferative Effect start Unexpected Result ic50_issue Biochemical IC50 << Cellular IC50? start->ic50_issue prolif_issue No Antiproliferative Effect Observed? start->prolif_issue ic50_reason1 High Cellular ATP ic50_issue->ic50_reason1 ic50_reason2 Low Permeability/ Efflux ic50_issue->ic50_reason2 ic50_solution Confirm Target Engagement (e.g., NanoBRET) ic50_reason1->ic50_solution ic50_reason2->ic50_solution prolif_reason1 High Selectivity of This compound prolif_issue->prolif_reason1 prolif_reason2 Context-Dependent Essentiality prolif_issue->prolif_reason2 prolif_solution Measure Downstream Signaling / Use Sensitive Cell Line prolif_reason1->prolif_solution prolif_reason2->prolif_solution

References

how to confirm on-target activity of Sgc-CK2-1 in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Sgc-CK2-1 chemical probe. This guide provides answers to frequently asked questions and troubleshooting advice to help you design and interpret experiments to confidently assess the on-target activity of this compound in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and highly selective chemical probe for the protein kinase CK2 (Casein Kinase 2). It targets both human isoforms, CK2α (CSNK2A1) and CK2α' (CSNK2A2). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP pocket of the kinase, preventing the phosphorylation of substrate proteins[1][2].

Q2: What is the recommended concentration range for this compound in cell-based assays? A2: The optimal concentration depends on the cell type and experimental endpoint. However, a starting range of 100 nM to 500 nM is recommended for most cellular assays[3]. Cellular target engagement, measured by NanoBRET, shows IC50 values of 16 nM for CK2α' and 36 nM for CK2α[2][4]. It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: Is there a negative control available for this compound? A3: Yes. SGC-CK2-1N is the recommended negative control. It is a structurally related compound that is inactive against CK2 in both biochemical and cellular assays[1][4][5]. Using this control is critical to ensure that the observed cellular phenotype is due to the inhibition of CK2 and not an off-target effect of the chemical scaffold.

Q4: How selective is this compound? A4: this compound is highly selective. When screened against 403 wild-type kinases at a concentration of 1 µM, only 11 kinases showed significant inhibition[3][4]. The next most potently inhibited kinase, DYRK2, is inhibited with at least 100-fold less potency than CK2, making this compound a very clean tool for interrogating CK2 biology[3][5].

Confirming On-Target Activity: A Step-by-Step Workflow

To rigorously confirm that this compound is engaging its intended target (CK2) in your cellular experiments, a multi-pronged approach is recommended. This workflow outlines the key validation steps.

A Start: Plan Experiment B Select Cell Line & Endpoint A->B C Dose-Response with This compound & SGC-CK2-1N B->C D Step 1: Measure Downstream Pathway Modulation (e.g., p-AKT S129 Western Blot) C->D E Step 2 (Optional but Recommended): Direct Target Engagement (e.g., CETSA or NanoBRET) D->E Confirm Direct Binding F Analyze & Interpret Data D->F E->F G Conclusion: On-Target Activity Confirmed F->G Expected Results H Troubleshoot (See Guide Below) F->H Unexpected Results

Caption: Workflow for confirming this compound on-target activity.

Quantitative Data Summary

The following tables summarize the key potency and selectivity data for this compound.

Table 1: Potency of this compound

Assay TypeTargetIC50 (nM)
EnzymaticCK2α (CSNK2A1)4.2
EnzymaticCK2α' (CSNK2A2)2.3
Cellular (NanoBRET)CK2α (CSNK2A1)36
Cellular (NanoBRET)CK2α' (CSNK2A2)16
Data sourced from the Structural Genomics Consortium.[2][4]

Table 2: Selectivity Profile of this compound

Kinase TargetEnzymatic IC50 (nM)Cellular (NanoBRET) IC50 (nM)Selectivity Window (vs. CK2α')
CK2α' (On-Target) 2.3 16 1x
DYRK24403700~191x
HIPK23400Not Tested~1478x
Data compiled from SGC and MedchemExpress.[2][4]

Troubleshooting Guide

Problem 1: I am not observing a decrease in the phosphorylation of my target protein after treating with this compound.

start No change in substrate phosphorylation q1 Did you include the negative control SGC-CK2-1N? start->q1 a1_yes Good Practice! q1->a1_yes Yes a1_no Action: Rerun experiment with SGC-CK2-1N control. q1->a1_no No q2 Is your protein a validated direct CK2 substrate in your cellular context? a1_yes->q2 a2_yes Action: Check this compound concentration and treatment time. Increase dose/time. q2->a2_yes Yes a2_no Action: Use a validated biomarker like p-AKT (S129) to confirm CK2 inhibition first. q2->a2_no No/Unsure q3 Is your antibody validated for this application? a2_yes->q3 a3_yes Consider direct target engagement assay (CETSA) to confirm probe is active. q3->a3_yes Yes a3_no Action: Validate antibody with positive/negative controls (e.g., phosphatase treatment). q3->a3_no No

Caption: Troubleshooting logic for lack of downstream effect.

  • Is the substrate valid? The link between CK2 and a downstream substrate can be context-dependent. Confirm that this compound inhibits the phosphorylation of a well-validated CK2 substrate, such as p-AKT at serine 129 , in your cells[6][7][8]. If you see inhibition of p-AKT (S129) but not your substrate of interest, the result may be real and indicate that your protein is not a primary CK2 substrate in that context.

  • Is the probe active? Ensure the probe has not degraded. This compound is stable as a solid and in DMSO at -20°C, but repeated freeze-thaw cycles should be avoided[4].

  • Is the concentration sufficient? While the cellular IC50 is in the nanomolar range, some cell lines may require higher concentrations for robust pathway inhibition. Perform a dose-response from 100 nM to 5 µM.

Problem 2: How can I be sure the probe is entering the cells and binding to CK2?

This is a critical question that is best answered with a direct target engagement assay.

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the change in the thermal stability of a protein upon ligand binding[9][10]. When this compound binds to CK2, it stabilizes the protein, causing it to remain soluble at higher temperatures compared to the unbound state. This difference can be detected by Western Blot.

  • NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a NanoLuc® luciferase-tagged protein[11][12]. A fluorescent tracer binds to the tagged kinase, and adding this compound competitively displaces the tracer, causing a measurable change in energy transfer[13][14]. This method provides a quantitative measure of intracellular affinity[15].

Problem 3: I see a phenotype with this compound, but how do I rule out off-target effects?

  • Use the Negative Control: The most important experiment is to test the inactive control compound, SGC-CK2-1N , at the same concentrations as this compound[1][5]. If the phenotype is not observed with the negative control, it strongly supports that the effect is mediated by the specific chemotype's on-target activity.

  • Use an Orthogonal Probe: If possible, use a structurally distinct CK2 inhibitor to see if it recapitulates the same phenotype. However, be aware that many other CK2 inhibitors have poorer selectivity profiles than this compound[16][17].

  • Rescue Experiment: If you can express a mutant version of CK2 that is resistant to this compound binding, you can perform a rescue experiment to see if the phenotype is reversed.

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-AKT (Ser129)

This protocol describes how to measure the inhibition of a key downstream substrate of CK2.

  • Cell Culture and Treatment: Plate cells (e.g., HCT-116, MDA-MB-231) to reach 70-80% confluency on the day of the experiment.

  • Dose-Response: Treat cells with a dose range of this compound (e.g., 0, 50, 100, 250, 500, 1000 nM) and SGC-CK2-1N (1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate overnight at 4°C with a primary antibody against Phospho-Akt (Ser129) .

    • Wash the membrane 3x with TBS-T.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control like β-actin. A dose-dependent decrease in the p-Akt/total Akt ratio with this compound, but not with the negative control, confirms on-target CK2 inhibition[8][18].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow to directly measure target engagement in intact cells.

A 1. Treat Cells (e.g., Vehicle vs 1 µM this compound) 1 hour @ 37°C B 2. Aliquot & Heat Aliquot cell suspension into PCR tubes. Heat across a temperature gradient (e.g., 40-64°C) for 3 min. A->B C 3. Lyse Cells Freeze-thaw cycles (e.g., 3x) to ensure complete lysis. B->C D 4. Separate Fractions Centrifuge at high speed (20,000 x g) for 20 min to pellet aggregated protein. C->D E 5. Analyze Supernatant Collect supernatant (soluble fraction) and analyze by Western Blot for total CK2α. D->E F Expected Result: This compound treated samples show more soluble CK2α at higher temperatures. E->F

Caption: Experimental workflow for a CETSA experiment.

  • Cell Treatment: Treat cells in suspension or adherent plates with vehicle (DMSO) or this compound (e.g., 1 µM) for 1 hour at 37°C[19].

  • Heating: Aliquot the treated cells into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient for 3 minutes, followed by cooling for 3 minutes at room temperature[20].

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C)[19].

  • Analysis: Collect the supernatant and analyze the amount of soluble CK2α protein by Western Blot. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement[9][10].

References

Validation & Comparative

SGC-CK2-1 vs. CX-4945: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key CK2 Inhibitors

Protein kinase CK2 is a crucial enzyme involved in a multitude of cellular processes, and its dysregulation has been linked to numerous diseases, most notably cancer. This has led to the development of various inhibitors targeting CK2. This guide provides a detailed, data-driven comparison of two prominent CK2 inhibitors: SGC-CK2-1, a highly selective chemical probe, and CX-4945 (Silmitasertib), a clinical-stage inhibitor. The objective is to provide researchers with the necessary information to select the most appropriate tool for their specific experimental needs.

At a Glance: Key Differences in Selectivity

The most significant distinction between this compound and CX-4945 lies in their kinase selectivity. While both are potent inhibitors of CK2, this compound exhibits a much "cleaner" profile, with substantially fewer off-target effects. In contrast, CX-4945 is known to inhibit several other kinases at concentrations close to those required for CK2 inhibition.

A quantitative phosphoproteomics study comparing the two inhibitors revealed that with this compound treatment, over 55% of the downregulated phosphosites were dependent on CSNK2A1 (the catalytic subunit of CK2).[1][2][3] In stark contrast, with CX-4945 treatment, only 15% of downregulated phosphosites at 4 hours and a mere 5% at 24 hours were found to be dependent on CSNK2A1, indicating significant off-target activity.[1][2][3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data on the in vitro and cellular selectivity of this compound and CX-4945.

Table 1: In Vitro Kinase Selectivity Profile

This table presents the half-maximal inhibitory concentration (IC50) values for both compounds against the alpha and alpha-prime catalytic subunits of CK2, as well as a panel of key off-target kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM)CX-4945 IC50 (nM)
CSNK2A1 (CK2α) 4.2[4]~1
CSNK2A2 (CK2α') 2.3[4]~1
DYRK2440[5]-
HIPK23400[5]-
DAPK3>1000017
FLT3>1000035
TBK1>1000035
CLK3>1000041
HIPK3>1000045
PIM1>1000046
CDK1>1000056

Table 2: Cellular Target Engagement (NanoBRET)

The NanoBRET assay measures the ability of a compound to engage its target within a live cellular environment. This provides a more physiologically relevant measure of potency and selectivity.

Cellular TargetThis compound IC50 (nM)CX-4945 IC50 (nM)
CSNK2A1 (CK2α) 36[4]-
CSNK2A2 (CK2α') 16[4]45[6]
DYRK23700[5]-

Visualizing the Impact: Signaling Pathways and Experimental Design

CK2 Signaling in the PI3K/Akt Pathway

CK2 plays a critical role in the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation. The following diagram illustrates how CK2 influences this pathway, providing context for the effects of its inhibition.

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates CK2 CK2 CK2->Akt phosphorylates (S129) enhances activity PTEN PTEN CK2->PTEN inhibits PTEN->PIP3 dephosphorylates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

CK2's role in the PI3K/Akt signaling pathway.

Workflow for Comparing Inhibitor Selectivity

The diagram below outlines the experimental workflow typically employed to compare the selectivity of kinase inhibitors like this compound and CX-4945.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Compound Test Compounds (this compound, CX-4945) KinasePanel Broad Kinase Panel Screen (e.g., KINOMEscan) Compound->KinasePanel CellLines Cell Lines Expressing NanoLuc-CK2 Fusion BiochemicalAssay Biochemical IC50 Determination KinasePanel->BiochemicalAssay InVitroProfile In Vitro Selectivity Profile BiochemicalAssay->InVitroProfile NanoBRET NanoBRET Target Engagement Assay CellLines->NanoBRET CellularIC50 Cellular IC50 Determination NanoBRET->CellularIC50 CellularProfile Cellular Potency & Selectivity Profile CellularIC50->CellularProfile

A typical workflow for assessing inhibitor selectivity.

Detailed Experimental Protocols

For researchers planning similar comparative studies, the following are detailed methodologies for the key experiments cited in this guide.

KINOMEscan® Assay Protocol

The KINOMEscan® platform from Eurofins DiscoverX is a competition binding assay used to determine the binding affinities of compounds against a large panel of kinases.[7][8][9][10]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR).

Step-by-Step Methodology:

  • Preparation of Reagents:

    • A panel of DNA-tagged recombinant human kinases is prepared.

    • An active-site directed ligand is immobilized on a solid support (e.g., beads).

    • Test compounds (this compound and CX-4945) are serially diluted to the desired concentrations.

  • Binding Reaction:

    • The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in the wells of a microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing:

    • The solid support is washed to remove unbound kinase and test compound.

  • Elution and Quantification:

    • The bound kinase is eluted from the solid support.

    • The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis:

    • The amount of kinase bound in the presence of the test compound is compared to a DMSO control.

    • Results are typically expressed as "percent of control" (PoC), where a lower PoC value indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol

The NanoBRET™ assay from Promega allows for the real-time measurement of compound binding to a target kinase within living cells.[11][12][13][14]

Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Preparation:

    • Cells (e.g., HEK293T) are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Transfected cells are harvested and seeded into 96- or 384-well white assay plates.

  • Compound and Tracer Addition:

    • The NanoBRET™ tracer is added to the cells at a predetermined concentration (typically near its EC50).

    • The test compounds (this compound and CX-4945) are added in a serial dilution.

  • Incubation:

    • The plate is incubated at 37°C in a CO2 incubator to allow for compound entry and target engagement.

  • Detection:

    • The NanoBRET™ Nano-Glo® Substrate is added to the wells.

    • The plate is immediately read on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths simultaneously.

  • Data Analysis:

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • The BRET ratios are plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

References

A Researcher's Guide to SGC-CK2-1N: The Inactive Control for Validating CK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of understanding the multifaceted roles of protein kinase CK2, the use of potent and selective chemical probes is paramount. SGC-CK2-1 has emerged as a valuable tool for dissecting CK2 signaling. However, to ensure that the observed biological effects are unequivocally due to the inhibition of CK2 and not off-target activities of the chemical compound, a proper negative control is indispensable. This guide provides a comprehensive comparison and detailed protocols for the use of SGC-CK2-1N, the structurally related but inactive analog of this compound, as a negative control in key cellular and biochemical assays.

Comparison of this compound and its Negative Control, SGC-CK2-1N

SGC-CK2-1N was specifically designed by the Structural Genomics Consortium (SGC) to serve as the negative control for this compound.[1][2] Its structural similarity to the active probe is a key feature, as it helps to account for any potential off-target effects or compound-specific activities that are independent of CK2 inhibition. The primary difference lies in its lack of significant inhibitory activity against CK2.

Table 1: Comparison of In Vitro and Cellular Activity

CompoundTargetBiochemical IC50 (CK2α)Biochemical IC50 (CK2α')Cellular Target Engagement (NanoBRET, CK2α)Cellular Target Engagement (NanoBRET, CK2α')
This compoundCK24.2 nM[1][2]2.3 nM[1][2]36 nM[1][2][3]16 nM[1][2][3]
SGC-CK2-1NNegative ControlNo significant activity[1][4]No significant activity[1][4]No significant activity[1][4]No significant activity[1][4]

Table 2: Kinome Scan Selectivity Profile

CompoundConcentrationNumber of Kinases ProfiledKinases with >65% Inhibition
This compound1 µM40311 (including CK2α and CK2α')[1][2]
SGC-CK2-1N1 µM4031[1][2]

The data clearly demonstrates that while this compound is a potent inhibitor of both CK2 catalytic subunits, SGC-CK2-1N is devoid of such activity, making it an ideal negative control.[1][2][4]

Experimental Protocols

To rigorously validate the on-target effects of this compound, it is crucial to run parallel experiments with SGC-CK2-1N. Below are detailed protocols for common assays.

Western Blotting for Phospho-Substrate Analysis

This protocol is designed to assess the phosphorylation status of a known CK2 substrate in response to inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HCT-116) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM), SGC-CK2-1N (10 µM), and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated CK2 substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A significant decrease in the phospho-substrate signal should be observed with this compound treatment but not with SGC-CK2-1N or the vehicle control.[1]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of CK2 in the presence of the inhibitor and its negative control.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant CK2 enzyme, a specific CK2 peptide substrate, and kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound, SGC-CK2-1N, and a vehicle control to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based ATP detection kits (e.g., ADP-Glo™ Kinase Assay).

  • Analysis: Calculate the percentage of kinase activity relative to the vehicle control. A dose-dependent decrease in CK2 activity is expected with this compound, while SGC-CK2-1N should show no significant inhibition.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the compounds on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and SGC-CK2-1N for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Assay Procedure (MTT example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells. Any observed decrease in cell viability should be specific to this compound treatment and not seen with SGC-CK2-1N, indicating that the effect is due to CK2 inhibition and not general cytotoxicity of the compound scaffold.[1]

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the biological context, the following diagrams are provided.

CK2_Signaling_Pathway CK2 CK2 PI3K PI3K/Akt Pathway CK2->PI3K Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates NFkB NF-κB Pathway CK2->NFkB Activates JAK JAK/STAT Pathway CK2->JAK Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis Inhibition PI3K->Apoptosis Wnt->Proliferation NFkB->Proliferation NFkB->Apoptosis JAK->Proliferation

Caption: Simplified CK2 signaling pathways involved in cell proliferation and survival.

Experimental_Workflow start Start: Cell Culture treatment Treatment Groups start->treatment vehicle Vehicle (DMSO) treatment->vehicle sgc_active This compound (Active Probe) treatment->sgc_active sgc_inactive SGC-CK2-1N (Negative Control) treatment->sgc_inactive assay Perform Assay (e.g., Western Blot, Viability Assay) vehicle->assay sgc_active->assay sgc_inactive->assay analysis Data Analysis & Comparison assay->analysis conclusion Conclusion: On-Target vs. Off-Target Effects analysis->conclusion

Caption: Experimental workflow for validating on-target effects using a negative control.

By adhering to these rigorous experimental designs and utilizing the appropriate negative control, researchers can confidently attribute the observed cellular phenotypes to the specific inhibition of CK2 by this compound, leading to more robust and reproducible scientific findings.

References

Validating SGC-CK2-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SGC-CK2-1, a potent and selective chemical probe for Protein Kinase CK2. Objective comparison with alternative approaches, supported by experimental data, is presented to aid in the selection of the most appropriate validation strategy.

This compound is an ATP-competitive inhibitor of both human CK2 isoforms, CK2α (CSNK2A1) and CK2α' (CSNK2A2).[1][2] Validating that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and chemical biology to ensure that the observed phenotype is a direct consequence of on-target activity. This guide explores several established methods for confirming the interaction of this compound with CK2 in cells.

Comparison of Target Engagement Validation Methods

The selection of a target engagement validation method depends on various factors, including the required throughput, the nature of the available reagents, and the desired quantitative output. Below is a comparison of four common methods.

MethodPrincipleThroughputQuantitative ReadoutKey AdvantagesKey Limitations
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound in live cells.HighIC50Real-time measurement in live cells; high sensitivity and specificity.Requires genetic modification of cells to express the fusion protein.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.MediumTagg shift (ΔTagg)Label-free; uses endogenous protein.[3]Lower throughput; may not be suitable for all targets.
Phosphoproteomics Mass spectrometry-based analysis of changes in the phosphorylation status of known downstream substrates of the target kinase.LowFold change in phosphorylationProvides a global view of the inhibitor's effect on cellular signaling.[4]Technically complex; indirect measure of target engagement.
Immunoblotting for p-Akt (Ser129) Measures the change in phosphorylation of a specific, well-validated downstream substrate of CK2.Low to MediumBand intensity ratio (p-Akt/Total Akt)Relatively simple and widely accessible; utilizes endogenous proteins.Indirect readout; may be influenced by other signaling pathways.

Signaling Pathway and Experimental Workflows

To visualize the underlying principles of this compound action and the methods for its validation, the following diagrams are provided.

CK2 Signaling Pathway and Inhibition cluster_0 Upstream Signals cluster_1 CK2 Holoenzyme cluster_2 Downstream Effectors cluster_3 Cellular Processes Growth Factors Growth Factors CK2 CK2α/α' Growth Factors->CK2 Stress Stress Stress->CK2 Akt Akt CK2->Akt p-Ser129 Other Substrates >300 Substrates CK2->Other Substrates Cell Proliferation Cell Proliferation Akt->Cell Proliferation Apoptosis Evasion Apoptosis Evasion Akt->Apoptosis Evasion Inflammation Inflammation Other Substrates->Inflammation SGC_CK2_1 This compound SGC_CK2_1->CK2 Inhibition NanoBRET™ Target Engagement Workflow cluster_workflow Experimental Steps cluster_principle Principle of Detection A 1. Transfect cells with CK2-NanoLuc® construct B 2. Add NanoBRET® tracer and this compound A->B C 3. Incubate to allow compound binding B->C D 4. Add Nano-Glo® Substrate C->D E 5. Measure BRET signal D->E F 6. Calculate IC50 E->F No_Inhibitor No Inhibitor: Tracer binds to CK2-NanoLuc® -> High BRET With_Inhibitor With this compound: Inhibitor displaces tracer -> Low BRET Logic of Target Engagement Validation cluster_methods Validation Approaches cluster_assays Specific Assays Direct Direct Binding NanoBRET NanoBRET Direct->NanoBRET CETSA CETSA Direct->CETSA Indirect Downstream Effects Phosphoproteomics Phosphoproteomics Indirect->Phosphoproteomics Immunoblot Immunoblot Indirect->Immunoblot

References

A Comparative Guide to the Efficacy of SGC-CK2-1 and Other CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Kinase CK2, a constitutively active serine/threonine kinase, is a key regulator of numerous cellular processes, including cell growth, proliferation, and survival. Its dysregulation has been implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. SGC-CK2-1 is a potent and highly selective chemical probe for CK2. This guide provides an objective comparison of the efficacy of this compound with other notable CK2 inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are critical parameters for assessing the potency of a kinase inhibitor. The following table summarizes the in vitro potency of this compound against the CK2α and CK2α' catalytic subunits, alongside other widely used CK2 inhibitors.

InhibitorTargetIC50 (nM)Ki (nM)Assay Type
This compound CK2α4.2[1][2]4.5[3]Enzymatic Assay[2]
CK2α'2.3[1][2]-Enzymatic Assay[2]
CX-4945 (Silmitasertib) CK2α-0.38[4]Enzymatic Assay
CK2 Holoenzyme1-Enzymatic Assay
TBB (4,5,6,7-Tetrabromobenzotriazole) CK2500400Enzymatic Assay
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) CK2-130Enzymatic Assay
AB668 CK2 Holoenzyme65[3]41[3]Radiometric Assay[3]
CK2α--
SGC-CK2-2 CK2α--
CK2α'--

Cellular Target Engagement

Evaluating an inhibitor's ability to engage its target within a cellular environment is crucial. The NanoBRET Target Engagement Assay allows for the quantitative measurement of compound binding to a specific protein in live cells.

InhibitorTargetCellular IC50 (nM) (NanoBRET)Cell Line
This compound CK2α36[1][2][5]HEK293[1]
CK2α'16[1][2][5]HEK293[1]
CX-4945 CK2α'45[6]HEK293[6]
SGC-CK2-2 CK2α920[4]-

Selectivity Profile

A significant challenge in kinase inhibitor development is achieving selectivity, as many inhibitors target the highly conserved ATP-binding pocket. Kinome-wide scanning provides a broad view of an inhibitor's selectivity.

InhibitorKinases ScreenedConcentrationNumber of Off-Targets Inhibited >90%Key Off-Targets (Potency)
This compound 403[1][2]1 µM[1][2]3 (including CK2α and CK2α')[1]DYRK2 (IC50 = 440 nM)[7][8]
CX-4945 403[6]1 µM[6]28[6]CLK2 (IC50 = 3.8 nM), FLT3, Pim1/3
TBB 30--PIM kinases[9]
DMAT ---PI3K, DNA-PK[10]
AB668 468[4]2 µM[4]-Highly selective

Notably, phosphoproteomic studies have demonstrated the superior selectivity of this compound in a cellular context compared to CX-4945. A significantly higher percentage of downregulated phosphosites following this compound treatment were found to be CK2-dependent compared to those affected by CX-4945[1][11].

Cellular Activity

While potent and selective, the ultimate measure of an inhibitor's efficacy lies in its cellular effects.

InhibitorEffect on Cell Proliferation
This compound Generally does not exhibit significant antiproliferative activity across a wide range of cancer cell lines[1][6][12][13].
CX-4945 Shows antiproliferative effects in various cancer cell lines.
AB668 Induces apoptotic cell death in several cancer cell lines, a distinct mechanism compared to this compound and CX-4945[3].

The lack of broad antiproliferative activity of this compound, despite its potent and selective inhibition of CK2, has led to a re-evaluation of the direct role of CK2 inhibition in cancer cell proliferation, suggesting that the effects of less selective inhibitors may be due to off-target activities[1][6].

Experimental Methodologies

A brief overview of the key experimental protocols used to generate the data in this guide is provided below.

In Vitro Kinase Assay (for IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reaction Setup : A reaction mixture is prepared containing the purified CK2 enzyme, a specific peptide substrate, and ATP (often radiolabeled [γ-32P]ATP).

  • Inhibitor Addition : The test compound (e.g., this compound) is added at various concentrations.

  • Incubation : The reaction is incubated at a controlled temperature to allow for phosphorylation of the substrate by CK2.

  • Detection : The amount of phosphorylated substrate is measured. For radiometric assays, this involves capturing the phosphopeptides on a membrane and quantifying the radioactivity. For fluorescence-based assays, a change in fluorescence upon phosphorylation is measured.

  • IC50 Calculation : The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined as the concentration at which 50% of the kinase activity is inhibited.

NanoBRET™ Target Engagement Assay (for Cellular IC50)

This assay measures the binding of an inhibitor to its target kinase within living cells.

  • Cell Preparation : Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target kinase (e.g., CK2α) fused to a NanoLuc® luciferase.

  • Tracer and Inhibitor Addition : A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells, followed by the test inhibitor at various concentrations.

  • Energy Transfer Measurement : Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc®-tagged kinase and the fluorescent tracer when they are in close proximity. The binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.

  • Cellular IC50 Calculation : The BRET signal is measured at different inhibitor concentrations, and the cellular IC50 is calculated as the concentration required to displace 50% of the tracer.

Quantitative Phosphoproteomics (SILAC-based)

This technique allows for the unbiased, large-scale identification and quantification of changes in protein phosphorylation in response to inhibitor treatment.

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC) : Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine). This results in the incorporation of these isotopes into all newly synthesized proteins.

  • Inhibitor Treatment : One cell population (e.g., "heavy"-labeled) is treated with the kinase inhibitor, while the other ("light"-labeled) serves as a control.

  • Cell Lysis and Protein Digestion : The two cell populations are combined, lysed, and the proteins are digested into peptides.

  • Phosphopeptide Enrichment : Phosphopeptides are enriched from the total peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • Mass Spectrometry (MS) Analysis : The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference.

  • Data Analysis : The relative abundance of each phosphopeptide in the inhibitor-treated versus control sample is determined by the ratio of the "heavy" to "light" peptide signals. This allows for the identification of phosphosites that are significantly up- or downregulated upon inhibitor treatment.

Signaling Pathways and Experimental Workflows

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_core CK2 Core Regulation cluster_downstream Downstream Pathways cluster_cellular_outcomes Cellular Outcomes Growth_Factors Growth Factors CK2 CK2 Growth_Factors->CK2 Activates PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT NF_kB NF-κB Pathway CK2->NF_kB JAK_STAT JAK/STAT Pathway CK2->JAK_STAT SGC_CK2_1 This compound SGC_CK2_1->CK2 Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Proliferation Proliferation NF_kB->Proliferation Apoptosis_Suppression Apoptosis Suppression JAK_STAT->Apoptosis_Suppression

Caption: Simplified CK2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_selectivity Selectivity Profiling Purified_Kinase Purified CK2 Inhibitor_Screening Inhibitor Screening Purified_Kinase->Inhibitor_Screening IC50_Determination IC50 Determination Inhibitor_Screening->IC50_Determination Kinome_Scan Kinome Scan Inhibitor_Screening->Kinome_Scan Off-Target ID Live_Cells Live Cells NanoBRET NanoBRET Assay Live_Cells->NanoBRET Cellular Target Engagement Phosphoproteomics Phosphoproteomics Live_Cells->Phosphoproteomics Pathway Analysis

Caption: General experimental workflow for CK2 inhibitor evaluation.

References

SGC-CK2-1: A Comparative Guide to a Selective CK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of SGC-CK2-1, a potent and selective inhibitor of Casein Kinase 2 (CK2). Its performance is objectively compared with other notable CK2 inhibitors, supported by experimental data from various kinase assay platforms. This document is intended to assist researchers in making informed decisions when selecting a chemical probe for their studies.

Introduction to this compound

This compound is a chemical probe developed for the study of CK2, a ubiquitous serine/threonine kinase implicated in a wide range of cellular processes, including cell growth, proliferation, and survival.[1][2] Dysregulation of CK2 activity has been linked to various diseases, particularly cancer, making it a significant target for therapeutic intervention. The utility of a chemical probe is highly dependent on its selectivity for the intended target over other cellular kinases. This compound has been designed and characterized to exhibit high selectivity for the two catalytic subunits of CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2).[3]

Comparative Selectivity Profile

The selectivity of this compound has been extensively profiled against a large panel of human kinases and compared to other well-known CK2 inhibitors, such as CX-4945 (Silmitasertib) and the more recent SGC-CK2-2.

Biochemical and Cellular Potency

This compound demonstrates potent inhibition of both CK2 isoforms in biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its comparators.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Assay Platform
This compound CK2α4.236Eurofins Enzymatic Assay / NanoBRET
CK2α'2.316Eurofins Enzymatic Assay / NanoBRET
CX-4945 CK2α/α'~145 (CK2α')Various / NanoBRET
SGC-CK2-2 CK2α3.0920Eurofins Enzymatic Assay / NanoBRET
CK2α'<1.0200Eurofins Enzymatic Assay / NanoBRET

Data compiled from multiple sources.[1][3][4][5]

Kinome-wide Selectivity

The KINOMEscan™ platform from DiscoverX is a widely used competition binding assay to assess the selectivity of kinase inhibitors against a large panel of human kinases. The results are often reported as "percent of control" (PoC), where a lower number indicates stronger binding of the inhibitor to the kinase. A common metric for selectivity is the S-score (e.g., S(35) or S(10)), which represents the fraction of kinases in the panel that are inhibited by a certain percentage at a given concentration.

CompoundKinase Panel SizeConcentration (µM)Kinases with PoC < 35S(35) ScoreKinases with PoC < 10S(10) Score
This compound 4031110.0273 (>90% inhibition)N/A
CX-4945 4031N/AN/A28 (>90% inhibition)N/A
SGC-CK2-2 4031130.03230.007

Data compiled from multiple sources.[1][3][4]

These data highlight the superior selectivity of this compound compared to CX-4945, with significantly fewer off-target kinases at a 1 µM screening concentration.[1] SGC-CK2-2 also demonstrates excellent selectivity.[4]

Key Off-Target Kinases

While highly selective, this compound does exhibit some binding to a small number of other kinases at higher concentrations. The primary off-target with notable biochemical activity is DYRK2; however, this interaction is significantly weaker in cellular target engagement assays.[6] The selectivity window over DYRK2 is approximately 100-fold.[4] In contrast, CX-4945 is known to have more significant off-target effects on several kinases, which may contribute to its observed cellular phenotypes.[2][4]

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to generate the selectivity data for this compound and its comparators.

KINOMEscan™ Selectivity Profiling (DiscoverX)

The KINOMEscan™ assay is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

  • Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

  • Methodology:

    • Kinases are tagged with DNA and incubated with the test compound and an immobilized ligand.

    • After an equilibration period, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

    • Results are reported as "percent of control" (PoC), where the control is a DMSO-only sample. A lower PoC value indicates a stronger interaction between the compound and the kinase.

NanoBRET™ Target Engagement Assay (Promega)

The NanoBRET™ Target Engagement assay is a live-cell method to quantify the binding of a test compound to a specific target protein.

  • Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Methodology:

    • Cells are transiently transfected with a vector expressing the NanoLuc®-kinase fusion protein.

    • The cells are then incubated with the NanoBRET™ tracer and varying concentrations of the test compound.

    • After an incubation period to allow for compound entry and binding equilibrium, the NanoBBEET™ substrate is added.

    • The donor and acceptor emission signals are measured using a plate reader equipped with appropriate filters.

    • The BRET ratio is calculated, and the data is used to determine the IC50 of the test compound.[7][8]

Radiometric Kinase Assay (Eurofins)

Radiometric kinase assays are a traditional and direct method for measuring the enzymatic activity of a kinase.

  • Principle: This assay measures the transfer of a radioactive phosphate group (from [γ-³³P]ATP) by the kinase to a specific substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity.

  • Methodology:

    • The kinase, substrate, and test compound are incubated in a reaction buffer.

    • The reaction is initiated by the addition of [γ-³³P]ATP and Mg²⁺.

    • After a defined incubation period at room temperature, the reaction is stopped, typically by the addition of phosphoric acid.[9][10]

    • The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.

    • The filter is washed to remove unincorporated [γ-³³P]ATP.[9][10]

    • The radioactivity retained on the filter is measured using a scintillation counter.[9][10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the selectivity profile of a kinase inhibitor like this compound.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays a1 Initial Potency Determination (Radiometric/Luminescence Assay) a2 Broad Kinome Screening (KINOMEscan™) a1->a2 High Potency a3 IC50 Determination for Hits (Orthogonal Assay) a2->a3 Identified Off-Targets b1 Target Engagement (NanoBRET™) a3->b1 b2 Downstream Signaling Pathway Analysis (Western Blot/Phosphoproteomics) b1->b2 Confirmed Cellular Activity end Selectivity Profile Established b2->end start Test Compound (e.g., this compound) start->a1

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Conclusion

This compound is a highly selective and potent chemical probe for the study of CK2. Its superior kinome-wide selectivity profile, particularly when compared to the widely used inhibitor CX-4945, makes it a valuable tool for elucidating the specific cellular functions of CK2 with a reduced likelihood of confounding off-target effects. Researchers should, however, remain mindful of the potential for off-target interactions at higher concentrations and are encouraged to use the provided negative control, SGC-CK2-1N, in their experiments to ensure the observed phenotypes are directly attributable to CK2 inhibition. The availability of detailed assay methodologies, as outlined in this guide, should aid in the design and interpretation of experiments utilizing this and other CK2 inhibitors.

References

Orthogonal Validation of Sgc-CK2-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in kinase drug discovery and chemical biology, rigorous validation of a chemical probe's on-target effects is paramount. This guide provides a comprehensive comparison of Sgc-CK2-1, a highly selective inhibitor of protein kinase CK2, with other notable CK2 inhibitors. We present supporting experimental data from orthogonal validation methods to objectively assess its performance and provide detailed protocols for key validation assays.

This compound has emerged as a potent and selective chemical probe for interrogating the myriad cellular functions of Protein Kinase CK2 (formerly Casein Kinase 2). Unlike previous generations of CK2 inhibitors, this compound exhibits a superior kinome-wide selectivity profile, making it an invaluable tool for delineating the specific roles of CK2 in cellular signaling pathways. This guide will delve into the orthogonal validation of this compound's effects, comparing its performance against the well-established inhibitor CX-4945 and the novel bivalent inhibitor AB668.

Comparative Analysis of CK2 Inhibitors

The following tables summarize the key quantitative data for this compound and its alternatives, highlighting their potency, cellular target engagement, and selectivity.

Table 1: In Vitro Potency and Cellular Target Engagement of CK2 Inhibitors

CompoundTargetIn Vitro IC50/KiCellular Target Engagement (NanoBRET IC50)
This compound CK2α4.2 nM (IC50)[1]36 nM[2]
CK2α'2.3 nM (IC50)[2]16 nM[2]
CX-4945 CK2 Holoenzyme0.38 nM (Ki)[3]Not explicitly found, but potent in cells[3]
AB668 CK2 Holoenzyme41 nM (Ki)[4]Not explicitly found, but inhibits cellular CK2[4]

Table 2: Kinome Selectivity Profile of CK2 Inhibitors

CompoundScreening PlatformNumber of Kinases ProfiledSelectivity Score (S10 @ 1µM)Key Off-Targets
This compound KINOMEscan4030.027 (11 kinases with PoC <35)[1]DYRK2 (modest biochemical activity, no cellular activity)[1]
CX-4945 Multiple238Not explicitly calculated, but known off-targetsFLT3, PIM1, CDK1 and others[3]
AB668 Eurofins DiscoverX4680.01 (only 1 kinase with >50% inhibition @ 2µM)RPS6KA5

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the CK2 signaling pathway and the workflows of key orthogonal validation experiments.

CK2_Signaling_Pathway cluster_input Upstream Signals cluster_ck2 CK2 Holoenzyme cluster_output Downstream Effects Growth_Factors Growth Factors CK2 CK2 (CSNK2A1/A2, CSNK2B) Growth_Factors->CK2 Stress Cellular Stress Stress->CK2 Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle Apoptosis Inhibition of Apoptosis CK2->Apoptosis Transcription Transcription CK2->Transcription Translation Translation CK2->Translation Sgc_CK2_1 This compound Sgc_CK2_1->CK2

Caption: General overview of the Protein Kinase CK2 signaling pathway.

Experimental_Workflows cluster_nanobret NanoBRET Target Engagement cluster_silac SILAC Phosphoproteomics cluster_invitro In Vitro Kinase Assay N1 Transfect cells with CK2-NanoLuc fusion construct N2 Add NanoBRET tracer and test compound (e.g., this compound) N1->N2 N3 Measure BRET signal N2->N3 N4 Analyze data to determine cellular IC50 N3->N4 S1 Culture cells in 'light', 'medium', and 'heavy' SILAC media S2 Express WT-CK2 or inhibitor-resistant CK2 mutant S1->S2 S3 Treat with inhibitor (e.g., this compound vs. CX-4945) S2->S3 S4 Combine lysates, digest proteins, and enrich for phosphopeptides S3->S4 S5 Analyze by LC-MS/MS and quantify phosphosite changes S4->S5 I1 Incubate recombinant CK2 with substrate and [γ-32P]ATP I2 Add increasing concentrations of inhibitor (e.g., this compound) I1->I2 I3 Measure incorporation of 32P into the substrate I2->I3 I4 Determine IC50 value I3->I4

Caption: Workflows for key orthogonal validation assays.

Experimental Protocols

NanoBRET™ Target Engagement Assay

This protocol is adapted for determining the cellular target engagement of CK2 inhibitors.

Materials:

  • HEK293 cells

  • CK2α-NanoLuc® fusion vector

  • NanoBRET™ tracer for CK2

  • Opti-MEM™ I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • Test compounds (this compound, CX-4945, AB668)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate and grow to 70-80% confluency.

    • Prepare a transfection mix of CK2α-NanoLuc® vector and FuGENE® HD in Opti-MEM™ according to the manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend in Opti-MEM™.

    • Prepare serial dilutions of the test compounds in Opti-MEM™.

    • Add the cell suspension to the wells of a white 96-well plate.

    • Add the test compound dilutions to the respective wells.

    • Add the NanoBRET™ tracer to all wells.

  • Signal Detection:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix.

    • Add the substrate mix to all wells.

    • Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Triple SILAC-based Phosphoproteomics for Selectivity Profiling

This protocol is designed to compare the on-target and off-target effects of this compound and CX-4945 using an inhibitor-resistant CK2 mutant.

Materials:

  • U2OS cells

  • SILAC-compatible DMEM lacking L-lysine and L-arginine

  • "Light" (unlabeled), "Medium" (¹³C₆-Lys, ¹³C₆-Arg), and "Heavy" (¹³C₆¹⁵N₂-Lys, ¹³C₆¹⁵N₄-Arg) L-lysine and L-arginine

  • Plasmids for doxycycline-inducible expression of wild-type (WT) CK2A1 and an inhibitor-resistant (V66A/H160D/I174A) CK2A1 mutant (TM)

  • This compound and CX-4945

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO₂)

  • LC-MS/MS system

Procedure:

  • SILAC Labeling and Cell Line Generation:

    • Adapt three populations of U2OS cells to "light," "medium," and "heavy" SILAC media over at least 5 passages.

    • Transfect the "light" and "medium" populations with the WT-CK2A1 plasmid and the "heavy" population with the TM-CK2A1 plasmid.

  • Inhibitor Treatment:

    • Induce the expression of the CK2A1 constructs with doxycycline.

    • Treat the "medium" labeled WT-CK2A1 cells with the test inhibitor (e.g., this compound).

    • Treat the "heavy" labeled TM-CK2A1 cells with the same inhibitor.

    • Treat the "light" labeled WT-CK2A1 cells with vehicle (DMSO) as a control.

  • Sample Preparation:

    • Harvest and lyse the cells from the three populations.

    • Combine equal amounts of protein from the "light," "medium," and "heavy" lysates.

    • Perform in-solution trypsin digestion of the combined protein sample.

    • Enrich for phosphopeptides using a TiO₂-based method.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

    • Identify and quantify the relative abundance of phosphopeptides from the "light," "medium," and "heavy" samples.

    • On-target effects of the inhibitor will be observed as a decrease in phosphorylation in the "medium" sample that is rescued in the "heavy" sample. Off-target effects will show a decrease in phosphorylation in both "medium" and "heavy" samples.

In Vitro CK2 Kinase Assay for IC50 Determination

This protocol describes a radiometric assay to determine the in vitro potency of CK2 inhibitors.

Materials:

  • Recombinant human CK2 holoenzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound, CX-4945, AB668)

  • Phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mix containing the kinase reaction buffer, CK2 peptide substrate, and [γ-³²P]ATP.

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

    • In a microcentrifuge tube or 96-well plate, combine the recombinant CK2 enzyme with the different concentrations of the test compound and pre-incubate for 10 minutes at 30°C.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the reaction mix to the enzyme-inhibitor mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes) within the linear range of the assay.

  • Reaction Quenching and Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

By employing these orthogonal validation methods, researchers can gain a high degree of confidence in the on-target effects of this compound and make informed decisions when selecting a chemical probe for their studies of CK2 biology.

References

A Head-to-Head Battle of CK2 Inhibitors: SGC-CK2-1 vs. CX-4945 in Quantitative Phosphoproteomics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, protein kinase CK2 (formerly casein kinase 2) has emerged as a significant therapeutic target due to its ubiquitous expression and role in numerous cell signaling pathways that promote cancer cell growth and survival.[1] Among the arsenal of CK2 inhibitors, CX-4945 (Silmitasertib) and SGC-CK2-1 have been subjects of extensive study. This guide provides a detailed comparison of these two inhibitors, focusing on their specificity and effects as revealed by quantitative phosphoproteomics.

CX-4945 is a clinical-stage, orally bioavailable CK2 inhibitor that has shown promise in treating various cancers by inducing apoptosis and inhibiting cell proliferation.[1][2] However, concerns about its off-target effects have been raised.[3][4] In contrast, this compound was developed as a highly potent and selective chemical probe for CK2, designed to overcome the selectivity issues of previous inhibitors.[5] This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the differences between these two compounds.

Quantitative Phosphoproteomics: Unveiling the Selectivity of CK2 Inhibitors

A key study employing triple SILAC (Stable Isotope Labeling of Amino Acids in Cell Culture) quantitative phosphoproteomics provided a direct comparison of the cellular effects of CX-4945 and this compound.[6][7] This powerful technique allows for the precise quantification of changes in protein phosphorylation across different experimental conditions. The study utilized human osteosarcoma (U2OS) cells expressing either wild-type (WT) CSNK2A1 (the catalytic subunit of CK2) or an inhibitor-resistant triple mutant (TM), enabling the differentiation of on-target (CK2-dependent) from off-target effects.[6]

The results revealed a stark difference in the selectivity of the two inhibitors. A significantly higher percentage of the phosphosites downregulated by this compound were found to be dependent on CSNK2A1 activity compared to those affected by CX-4945.[6][7] This indicates that this compound is a more selective inhibitor of CK2 in a cellular context.

Table 1: Comparison of CSNK2A1-Dependent Downregulated Phosphosites [6][7]

InhibitorTreatment TimePercentage of Downregulated Phosphosites Dependent on CSNK2A1
CX-4945 4 hours15%
24 hours5%
This compound 4 hours>55%
24 hours>55%

These findings underscore the superior selectivity of this compound for CK2. The majority of phosphosites affected by this compound are bona fide CK2 targets, whereas CX-4945 appears to have a broader range of off-target effects, influencing phosphorylation events independent of CK2.[6][7] The study also highlighted that phosphosites that decreased following CX-4945 treatment were enriched in motifs characteristic of both CK2 substrates and proline-directed kinases, further suggesting off-target activity.[3]

Experimental Protocols: A Closer Look at the Methodology

The comparative phosphoproteomic analysis was conducted using a rigorous and detailed methodology to ensure the reliability of the findings.

Triple SILAC Phosphoproteomics Workflow:

  • Cell Culture and SILAC Labeling: Three populations of U2OS cells (expressing either WT or TM CSNK2A1) were cultured in media containing different stable isotope-labeled amino acids ("light," "medium," and "heavy"). This labeling allows for the relative quantification of proteins and phosphopeptides from the three cell populations in a single mass spectrometry run.

  • Inhibitor Treatment: The "medium" and "heavy" labeled cell populations were treated with either CX-4945 or this compound for 4 or 24 hours, while the "light" population served as the untreated control.

  • Cell Lysis and Protein Digestion: After treatment, cells were lysed, and the proteins were extracted and digested into peptides using trypsin.

  • Phosphopeptide Enrichment: Phosphopeptides were enriched from the peptide mixture using techniques such as titanium dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: The enriched phosphopeptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the phosphosites and quantify their relative abundance across the three SILAC labels.

  • Data Analysis: The data was processed to identify phosphosites that were significantly downregulated upon inhibitor treatment in the WT-expressing cells but not in the TM-expressing cells, thus identifying the on-target effects of the inhibitors.

G cluster_silac SILAC Labeling cluster_treatment Inhibitor Treatment cluster_processing Sample Processing & Analysis Light Light Label (Control) Lysis Cell Lysis & Protein Digestion Light->Lysis Medium Medium Label (WT + Inhibitor) Medium->Lysis Heavy Heavy Label (TM + Inhibitor) Heavy->Lysis Inhibitor CX-4945 or this compound Inhibitor->Medium Inhibitor->Heavy Enrichment Phosphopeptide Enrichment Lysis->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for comparative phosphoproteomics of CK2 inhibitors.

Signaling Pathways: Dissecting the Downstream Effects

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby regulating a multitude of signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] Inhibition of CK2 is expected to impact these pathways. CX-4945 has been shown to attenuate the PI3K/Akt signaling pathway, a key regulator of cell survival.[1][2]

The comparative phosphoproteomics data allows for a more nuanced understanding of how this compound and CX-4945 differentially affect these pathways. Due to its higher selectivity, the effects of this compound are more likely to be a direct consequence of CK2 inhibition. In contrast, the broader effects of CX-4945 may involve the modulation of other kinases and signaling pathways.[4][7]

G cluster_inhibitors CK2 Inhibitors cluster_kinases Kinases cluster_pathways Signaling Pathways & Cellular Processes CX4945 CX-4945 CK2 CK2 CX4945->CK2 Inhibits OtherKinases Other Kinases (e.g., CLK2, DYRK1A) CX4945->OtherKinases Inhibits SGC This compound SGC->CK2 Selectively Inhibits PI3KAkt PI3K/Akt Pathway CK2->PI3KAkt Regulates Proliferation Cell Proliferation CK2->Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits Angiogenesis Angiogenesis CK2->Angiogenesis Promotes OtherPathways Other Pathways OtherKinases->OtherPathways Regulates

Caption: Differential effects of this compound and CX-4945 on signaling pathways.

Conclusion: Choosing the Right Tool for the Job

The quantitative phosphoproteomic comparison of this compound and CX-4945 provides compelling evidence for the superior selectivity of this compound as a chemical probe for studying the cellular functions of CK2.[6][7] While CX-4945 has demonstrated therapeutic potential, its off-target effects complicate the interpretation of experimental results and may contribute to its biological activity.[3][4][8]

For researchers aiming to specifically dissect the roles of CK2 in cellular processes, this compound is the more appropriate tool. Its high selectivity ensures that the observed effects are more likely to be a direct result of CK2 inhibition. For those in drug development, while the clinical efficacy of CX-4945 is of primary interest, understanding its full kinase inhibition profile is crucial for predicting both on-target and off-target toxicities and for developing more refined second-generation inhibitors. This comparative guide provides a foundational dataset to inform these critical decisions.

References

why Sgc-CK2-1 is more selective than previous CK2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for highly selective kinase inhibitors is a paramount objective in modern drug discovery, aiming to minimize off-target effects and enhance therapeutic efficacy. In the landscape of Protein Kinase CK2 (formerly Casein Kinase 2) inhibitors, SGC-CK2-1 has emerged as a superior chemical probe, demonstrating exceptional selectivity compared to its predecessors, such as the clinical candidate CX-4945 (Silmitasertib) and the widely used tool compound TBB (4,5,6,7-Tetrabromobenzotriazole). This guide provides a comprehensive comparison of this compound with these earlier inhibitors, supported by key experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.

Unprecedented Selectivity Profile of this compound

The enhanced selectivity of this compound is most evident in broad-spectrum kinase profiling assays.[1][2] Unlike CX-4945, which exhibits activity against a number of off-target kinases, this compound displays a remarkably clean profile.[1][2] This heightened selectivity is crucial for accurately dissecting the cellular functions of CK2, as off-target effects of less selective inhibitors can confound experimental results.[1][3]

A comparative phosphoproteomic analysis of cells treated with this compound versus CX-4945 revealed that a significantly higher percentage of downregulated phosphopeptides were CK2-dependent with this compound treatment.[4][5] Specifically, over 55% of the phosphopeptides significantly downregulated after treatment with this compound were identified as CSNK2A1-dependent, whereas for CX-4945, this number was as low as 5% after 24 hours of treatment.[4][5]

Table 1: Comparison of In Vitro Potency and Kinome-wide Selectivity
InhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM) (NanoBRET)Kinome Scan Panel SizeSelectivity Score S10 (1µM)No. of Kinases with >90% Inhibition (at 1µM)Key Off-Targets
This compound CK2α4.2[6]36[7]403[6]0.007[2]3 (including CK2α and CK2α')[1]DYRK2 (100-fold less potent)[8]
CK2α'2.3[7]16[7]
CX-4945 CK2α145 (CK2α')[1]403[2]0.069[2]28[1]DYRK1A, GSK3β, PIM1, HIPK3, CLK3[9][10][11]
TBB CK2150 (rat liver)[12]Not widely reported33[12]Not reported>1 (at 10µM)[12]CDK2, Phosphorylase kinase, GSK3β[12]

Note: Selectivity Score S10(1µM) is the fraction of kinases with >90% inhibition at 1µM. A lower score indicates higher selectivity.

Experimental Methodologies

The superior selectivity of this compound has been established through rigorous and standardized experimental protocols.

KINOMEscan™ (DiscoverX scanMAX Platform)

This is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.[13][14]

Protocol Outline:

  • Immobilization: An active site-directed ligand for each kinase is immobilized on a solid support.

  • Competition: The test compound (e.g., this compound) is incubated with the DNA-tagged kinase and the immobilized ligand. The compound in solution competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically reported as "percent of control" (PoC), where the control is a DMSO-treated sample. A lower PoC value signifies stronger binding of the inhibitor to the kinase. Selectivity scores, such as S10 (the fraction of kinases with PoC < 10), are then calculated.[2]

G cluster_0 KINOMEscan Workflow ligand Immobilized Active-Site Ligand incubation Incubation & Competition ligand->incubation kinase DNA-Tagged Kinase kinase->incubation inhibitor Test Inhibitor (e.g., this compound) inhibitor->incubation wash Wash Unbound Kinase incubation->wash quantification qPCR Quantification of Bound Kinase wash->quantification analysis Data Analysis (% of Control) quantification->analysis

KINOMEscan Experimental Workflow
NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to its target protein within intact, live cells.[15][16][17][18]

Protocol Outline:

  • Cellular System: Cells are engineered to express the target kinase (e.g., CK2α) as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the active site of the target kinase is added to the cells. The close proximity of the tracer to the NanoLuc® enzyme results in Bioluminescence Resonance Energy Transfer (BRET).

  • Inhibitor Competition: The test inhibitor is added in varying concentrations. If the inhibitor binds to the target kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.

  • Signal Detection: The BRET signal is measured using a plate reader that can detect both the NanoLuc® emission and the tracer's fluorescence.

  • Data Analysis: The dose-dependent decrease in the BRET signal is used to calculate the cellular IC50 value, which reflects the compound's potency in a physiological context.

Impact on CK2 Signaling Pathways

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby regulating numerous cellular processes, including cell proliferation, survival, and apoptosis.[1][19] It is a key player in several major signaling cascades, such as the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways.[19][20][21] The high selectivity of this compound allows for a more precise interrogation of CK2's role in these pathways, minimizing the confounding effects from the inhibition of other kinases. For instance, while the less selective inhibitor CX-4945 can induce apoptosis, this effect may be linked to its off-target activities, as the highly selective this compound does not induce caspase-3-mediated apoptosis in the same manner.[22]

CK2_Signaling cluster_input cluster_pi3k PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway cluster_output GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Cytokines Cytokines JAK JAK Cytokines->JAK CK2 CK2 PTEN PTEN CK2->PTEN Akt Akt CK2->Akt CK2->JAK STAT STAT CK2->STAT IKK IKK CK2->IKK PTEN->Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival JAK->STAT STAT->Proliferation STAT->Survival IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Survival Apoptosis Apoptosis Inhibition NFkB->Apoptosis SGC_CK2_1 This compound SGC_CK2_1->CK2

Simplified CK2 Signaling Pathways

Conclusion

This compound represents a significant advancement in the development of selective kinase inhibitors. Its superior selectivity profile, as demonstrated by extensive kinome-wide screening and cellular target engagement assays, distinguishes it from previous CK2 inhibitors like CX-4945 and TBB. For researchers aiming to elucidate the specific biological roles of CK2, this compound serves as an invaluable and precise tool, minimizing the ambiguity arising from off-target effects. This level of selectivity is critical for validating CK2 as a therapeutic target and for the future design of next-generation CK2-targeted therapies.

References

A Comparative Guide to the Cellular Effects of Sgc-CK2-1 and its Inactive Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent and selective protein kinase CK2 inhibitor, Sgc-CK2-1, its structurally related inactive analog, SGC-CK2-1N, and the alternative inhibitor, CX-4945. The following sections detail their biochemical and cellular activities, selectivity profiles, and effects on cell viability, supported by experimental data and detailed protocols.

Comparative Performance Data

The cellular effects of this compound have been rigorously assessed and compared with its inactive analog and other known CK2 inhibitors. The data presented below summarizes the key quantitative metrics of their performance in various assays.

Table 1: Biochemical and Cellular Potency

This table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against the CK2α and CK2α' isoforms in both biochemical (enzymatic) and cellular (NanoBRET) assays.

CompoundTargetEnzymatic IC50 (nM)Cellular IC50 (nM) - NanoBRET
This compound CK2α (CSNK2A1)4.2[1][2]36[1][2]
CK2α' (CSNK2A2)2.3[1][2]16[1][2]
SGC-CK2-1N CK2α (CSNK2A1)>10,000[3][4]>10,000[3][4]
CK2α' (CSNK2A2)>10,000[3][4]>10,000[3][4]
CX-4945 CK2α' (CSNK2A2)Not Reported45[4]
Table 2: Kinase Selectivity Profile

Kinome-wide selectivity was assessed using the KINOMEscan® platform. The data reflects the number of kinases inhibited above a certain threshold at a given concentration, providing a measure of inhibitor specificity.

CompoundScreening ConcentrationNumber of Kinases ProfiledNumber of Kinases with PoC* <35%Selectivity Score S(35)Key Off-Targets (Biochemical IC50, nM)
This compound 1 µM403110.027[1][2]DYRK2 (720)[4]
SGC-CK2-1N 1 µMNot Reported1 (CSNK2A2 at 35%)[4]Not ReportedNone >90% inhibition
CX-4945 1 µMNot Reported28Not ReportedDAPK3, FLT3, TBK1, CLK3, HIPK3, PIM1, CDK1 (<100)[4]

*% Percent of Control (PoC); a lower value indicates stronger binding.

Table 3: Cellular Proliferation Effects

The anti-proliferative activity of the compounds was evaluated across a broad panel of cancer cell lines. The data highlights the limited impact of the highly selective this compound on cell growth compared to less selective inhibitors.

CompoundCell Line PanelNumber of Cell LinesNotable Effects
This compound 140 cancer cell lines140Inhibited cell proliferation <500 nM in only one cell line (U-937)[2]
NCI60 panel (at 10 µM)60Minor lethality (8-22%) in A498, HS 578T, RXF 393, and SNB-75 cells[2][3]
SGC-CK2-1N NCI60 panel (at 10 µM)60Devoid of significant anti-proliferative activity[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate a deeper understanding of the presented data.

NanoBRET™ Target Engagement Assay

This assay quantifies the apparent affinity of test compounds for a target kinase in live cells.

  • Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding the NanoLuc®-CK2 fusion protein. Transfected cells are cultured for 18-24 hours to allow for protein expression.

  • Assay Setup: Cells are harvested, and cell density is adjusted. A NanoBRET™ tracer, a fluorescently labeled ATP-competitive ligand, is added to the cells at a fixed concentration.

  • Compound Addition: Test compounds (this compound, SGC-CK2-1N, CX-4945) are serially diluted and added to the cell-tracer mixture.

  • Incubation: The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator to allow the compound to reach binding equilibrium with the target protein.

  • Detection: A substrate for NanoLuc® luciferase is added, and the plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths (typically 450 nm and 610 nm).

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET signal indicates displacement of the tracer by the test compound. IC50 values are determined from the dose-response curves.[5][6][7][8][9]

KINOMEscan® Profiling

This is a competition binding assay used to determine the selectivity of kinase inhibitors.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Reaction Setup: Kinases are mixed with the test compound and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the attached DNA tag.

  • Data Interpretation: A low amount of kinase detected indicates strong competition from the test compound. Results are typically reported as "Percent of Control" (PoC), where a lower number signifies a stronger interaction.[10][11][12]

Cell Viability Assay (Resazurin-based)

This fluorometric assay determines cell viability by measuring the metabolic activity of living cells.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Reagent Addition: A resazurin-based reagent is added to each well. In viable cells, mitochondrial reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin.

  • Incubation: The plate is incubated for 2-4 hours to allow for the conversion of the reagent.

  • Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~540-570 nm and an emission wavelength of ~580-590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The GI50 (Growth Inhibition 50%) is calculated from the dose-response curves.[13][14][15][16]

In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of CK2 and its inhibition by test compounds.

  • Reaction Mixture: A reaction mixture is prepared containing recombinant CK2 enzyme, a specific peptide substrate (e.g., RRRDDDSDDD), and a kinase buffer.

  • Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP).

  • Incubation: The reaction is incubated at 30°C for a defined period, allowing the kinase to phosphorylate the substrate.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose paper followed by washing.

  • Quantification: The amount of incorporated radioactivity in the substrate is measured using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control reaction without any inhibitor, and IC50 values are determined.[17][18][19][20][21][22]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound.

CK2_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates p-Akt (S129) p-Akt (S129) Active Akt->p-Akt (S129) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) p-Akt (S129)->Downstream_Targets regulates CK2 CK2 CK2->PTEN inhibits CK2->Akt phosphorylates S129 Sgc_CK2_1 This compound Sgc_CK2_1->CK2 inhibits Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: CK2-mediated phosphorylation of Akt at Ser129.

NanoBRET_Workflow cluster_workflow NanoBRET Assay Workflow Start Start Transfect Transfect Cells with NanoLuc-CK2 Plasmid Start->Transfect Culture Culture Cells (18-24h) Transfect->Culture Harvest Harvest and Plate Cells Culture->Harvest Add_Tracer Add NanoBRET Tracer Harvest->Add_Tracer Add_Compound Add Test Compound (e.g., this compound) Add_Tracer->Add_Compound Incubate Incubate (2h, 37°C) Add_Compound->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Read_Plate Read Plate (450nm & 610nm) Add_Substrate->Read_Plate Analyze Analyze BRET Ratio and Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the NanoBRET Target Engagement Assay.

Experimental_Logic cluster_logic Experimental Logic for Compound Comparison Biochemical_Assay Biochemical Potency (In Vitro Kinase Assay) Conclusion This compound is a potent, selective, and cell-active probe with minimal broad anti-proliferative effects. Biochemical_Assay->Conclusion Cellular_Assay Cellular Target Engagement (NanoBRET) Cellular_Assay->Conclusion Selectivity_Assay Kinome-wide Selectivity (KINOMEscan) Selectivity_Assay->Conclusion Phenotypic_Assay Phenotypic Effect (Cell Viability Assay) Phenotypic_Assay->Conclusion Sgc_CK2_1 This compound Sgc_CK2_1->Biochemical_Assay Sgc_CK2_1->Cellular_Assay Sgc_CK2_1->Selectivity_Assay Sgc_CK2_1->Phenotypic_Assay SGC_CK2_1N SGC-CK2-1N (Inactive Analog) SGC_CK2_1N->Biochemical_Assay SGC_CK2_1N->Cellular_Assay SGC_CK2_1N->Phenotypic_Assay CX_4945 CX-4945 (Alternative) CX_4945->Cellular_Assay CX_4945->Selectivity_Assay

Caption: Logical flow of experiments for compound assessment.

References

SGC-CK2-1: Unprecedented Selectivity in Cellular Studies Redefines CK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A new benchmark in precision pharmacology, the chemical probe SGC-CK2-1 demonstrates superior selectivity for protein kinase CK2 in cellular environments compared to previous inhibitors, notably the widely used CX-4945. This heightened specificity, supported by extensive experimental data, provides researchers with a more reliable tool to dissect the intricate roles of CK2 in cellular signaling and disease, minimizing the confounding effects of off-target interactions.

Protein kinase CK2 is a pleiotropic enzyme implicated in a vast array of cellular processes, including cell cycle progression, apoptosis, and DNA repair, making it a compelling therapeutic target for various diseases, particularly cancer.[1][2] However, the development of highly selective inhibitors has been a significant challenge, with many compounds exhibiting activity against other kinases, thereby complicating the interpretation of experimental results. This compound, a pyrazolopyrimidine-based inhibitor, has emerged as a gold-standard chemical probe, offering a significant leap forward in targeting CK2 with high precision within the complex milieu of the cell.[3][4]

Unparalleled Selectivity Profile of this compound

The superior selectivity of this compound is most evident when compared to the first-generation inhibitor, CX-4945 (silmitasertib), which has been utilized in numerous preclinical and clinical studies.[5][6][7] While both compounds potently inhibit CK2, comprehensive kinome-wide profiling and cellular phosphoproteomic analyses have revealed a stark difference in their off-target activities.

A KINOMEscan assay, which assesses the binding of an inhibitor to a large panel of kinases, demonstrated that at a concentration of 1 µM, this compound inhibits a remarkably small fraction of the kinome.[3][8] Specifically, only 11 out of 403 wild-type kinases showed a percent of control (PoC) of less than 35, giving it a high selectivity score (S(35) at 1 µM = 0.027).[8][9] In contrast, CX-4945 exhibits a broader inhibitory profile, affecting a larger number of kinases at similar concentrations.[10][11]

Table 1: Comparative Kinase Inhibition Profile of this compound and CX-4945

InhibitorScreening PlatformNumber of Kinases ProfiledConcentrationSelectivity Score (S(10) or S(35))Key Off-Targets (besides CK2)
This compound DiscoverX scanMAX4031 µMS(35) = 0.027[8]DYRK2[4][9]
CX-4945 DiscoverX scanMAX4031 µMS(10) = 0.069[11]FLT3, PIM1, CDK1, DYRK1A, GSK3β[5][12]

Cellular Evidence Confirms On-Target Specificity

The enhanced selectivity of this compound observed in biochemical assays translates directly to a more precise on-target effect in cellular models. This has been convincingly demonstrated through comparative phosphoproteomic studies. In cells treated with this compound, a significant majority (55%) of the downregulated phosphopeptides were identified as direct or indirect targets of CK2.[10][13][14] Conversely, in cells treated with CX-4945, only a small fraction (5-15%) of the altered phosphosites were attributable to CK2 inhibition, with a notable enrichment of motifs recognized by proline-directed kinases, indicating significant off-target activity.[10]

This on-target engagement is further validated by cellular thermal shift assays (CETSA) and NanoBRET target engagement assays, which directly measure the binding of the inhibitor to its target protein within intact cells.[8][9] this compound demonstrates potent and selective engagement of both CK2 catalytic subunits, CK2α (CSNK2A1) and CK2α' (CSNK2A2), at nanomolar concentrations in cellular assays.[8][13]

Table 2: Cellular Potency and Target Engagement of this compound and CX-4945

InhibitorAssayTargetCell LineIC50 (nM)
This compound NanoBRETCK2αHEK29336[8][13]
NanoBRETCK2α'HEK29316[8][13]
CX-4945 Intracellular CK2 activityEndogenous CK2Jurkat100[5]
NanoBRETCK2α'HEK29345[4]

Impact on Cellular Signaling Pathways

The precise inhibition of CK2 by this compound allows for a clearer understanding of its role in signaling pathways. One of the well-established downstream targets of CK2 is the phosphorylation of Akt at serine 129 (pAkt S129). Treatment of cells with this compound leads to a dose-dependent decrease in pAkt S129 levels, confirming its potent and specific inhibition of CK2 activity in a cellular context.[15][16] While CX-4945 also reduces pAkt S129, its off-target effects on other signaling nodes, such as the PI3K/Akt pathway, can complicate the interpretation of its overall cellular impact.[6]

CK2_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway CK2 Signaling This compound This compound CK2 CK2 This compound->CK2 Highly Selective CX-4945 CX-4945 CX-4945->CK2 Less Selective Akt Akt CK2->Akt pS129 Downstream Downstream Effectors Akt->Downstream Cell Survival, Proliferation

Figure 1: Simplified diagram illustrating the inhibition of the CK2 signaling pathway by this compound and CX-4945. This compound offers more specific targeting of CK2.

Experimental Methodologies

The superior selectivity of this compound has been established through a combination of robust biochemical and cellular assays.

Kinase Profiling: KINOMEscan

This competition binding assay quantifies the ability of a compound to displace a proprietary ligand from the active site of a large panel of kinases. The results are reported as "percent of control" (PoC), with lower values indicating stronger binding.

KinomeScan_Workflow cluster_workflow KINOMEscan Workflow Kinase Panel Kinase Panel Binding Assay Binding Assay Kinase Panel->Binding Assay Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Binding Assay Immobilized Ligand Immobilized Ligand Immobilized Ligand->Binding Assay Quantification Quantification Binding Assay->Quantification Measure Bound Kinase

Figure 2: A schematic representation of the KINOMEscan experimental workflow used to determine the selectivity of kinase inhibitors.

Cellular Target Engagement: NanoBRET Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target. It relies on energy transfer between a NanoLuc luciferase-tagged protein of interest (e.g., CK2α) and a fluorescently labeled tracer that binds to the same protein. A test compound that competes with the tracer for binding will disrupt BRET.

Experimental Protocol:

  • HEK293 cells are co-transfected with plasmids encoding the NanoLuc-CK2 fusion protein and a HaloTag-pro-tracer substrate.

  • Transfected cells are plated in a multi-well plate.

  • Cells are treated with a serial dilution of the test compound (e.g., this compound).

  • The NanoBRET tracer is added to the cells.

  • The NanoBRET substrate is added, and luminescence and fluorescence are measured.

  • The BRET ratio is calculated, and IC50 values are determined from the dose-response curve.

Phosphoproteomics

This powerful technique allows for the global and unbiased analysis of protein phosphorylation changes in response to inhibitor treatment.

Experimental Protocol:

  • Cells are treated with the inhibitor (e.g., this compound or CX-4945) or a vehicle control.

  • Cells are lysed, and proteins are digested into peptides.

  • Phosphopeptides are enriched from the peptide mixture, typically using titanium dioxide or immobilized metal affinity chromatography.

  • Enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Phosphorylation sites are identified and quantified to determine changes in response to the inhibitor.

Conclusion

The development of this compound represents a significant advancement in the field of chemical biology and drug discovery. Its exceptional selectivity in cellular studies, rigorously demonstrated through a variety of advanced experimental techniques, sets it apart from previous CK2 inhibitors like CX-4945. By providing a tool that can modulate CK2 activity with minimal off-target effects, this compound empowers researchers to more accurately delineate the cellular functions of this critical kinase and to validate it as a therapeutic target in various diseases. The use of such highly selective chemical probes is paramount for the generation of reliable and translatable scientific knowledge.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Sgc-CK2-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Sgc-CK2-1, a potent and selective casein kinase 2 (CK2) inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with acute oral toxicity and poses a significant hazard to aquatic life with long-lasting effects. Therefore, stringent adherence to PPE protocols is mandatory.

PPE Requirements

A multi-layered approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE for handling this compound in both solid (powder) and solubilized forms.

Protection Type Solid Form (Powder) Solubilized Form (in DMSO) Rationale
Eye/Face Protection Chemical safety goggles and a face shieldChemical safety gogglesProtects against airborne particles and splashes.
Skin Protection Disposable nitrile gloves (double-gloving recommended), and a lab coatDisposable nitrile glovesNitrile gloves offer good resistance to DMSO. Double gloving provides an extra layer of protection.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorWork in a certified chemical fume hoodPrevents inhalation of fine powder. A fume hood is sufficient for handling solutions.

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_solid Solid Form Protocol cluster_solution Solution Form Protocol Start Start: Handling this compound Form Is the compound in solid (powder) form? Start->Form Solid_PPE Required PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - N95 Respirator Form->Solid_PPE Yes Solution_PPE Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood Form->Solution_PPE No (Solution)

Caption: Decision tree for selecting appropriate PPE based on the physical form of this compound.

Operational Plan: Safe Handling and Storage

Safe handling practices are paramount to prevent accidental exposure and contamination.

Engineering Controls
  • Ventilation: Always handle solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk. For solubilized forms, a standard chemical fume hood is required.

  • Designated Area: Establish a designated area within the laboratory for the handling and storage of this compound. This area should be clearly marked with appropriate hazard signs.

Procedural Guidance
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Weighing (Solid Form): When weighing the powder, do so within a fume hood or containment enclosure. Use a tared, sealed container to minimize dust generation.

  • Solubilization: this compound is soluble in DMSO. Add the solvent slowly to the powder to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the designated handling area.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage
  • Solid Form: Store this compound powder in a tightly sealed container at -20°C.

  • Solubilized Form: Store solutions in DMSO at -80°C for long-term storage.

  • Inventory: Maintain a detailed inventory of the compound, including amounts used and dates.

Disposal Plan: Decontamination and Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure the safety of support staff.

Decontamination Procedures
Item to Decontaminate Decontamination Protocol
Work Surfaces (Fume Hood, Benchtop) 1. Wipe the surface with a detergent solution. 2. Follow with a 70% ethanol or isopropanol wipe-down.
Glassware and Equipment 1. Rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove the compound. 2. Wash thoroughly with laboratory detergent and water. 3. The initial solvent rinse should be collected as hazardous waste.
Contaminated PPE All disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste.
Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne powder.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 1.1, including respiratory protection for powder spills.

  • Containment:

    • Powder Spill: Gently cover the spill with damp paper towels or absorbent pads to avoid generating dust.

    • Liquid Spill: Cover the spill with absorbent material, working from the outside in.

  • Cleanup:

    • Carefully collect all contaminated materials using scoops or forceps and place them into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area as described in Section 3.1.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

Waste Disposal

All waste contaminated with this compound must be disposed of as hazardous chemical waste.

Waste Stream Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Sharps (Needles, Syringes, Pipette Tips) Place in a designated, puncture-resistant sharps container labeled for cytotoxic/potent compound waste. These containers should be collected by a certified hazardous waste disposal service.
Contaminated Labware (e.g., tubes, vials) Collect in a designated, leak-proof hazardous waste container.
Liquid Waste (e.g., unused solutions, solvent rinses) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

Important: Never mix this compound waste with other waste streams. All waste containers must be clearly labeled with the contents and associated hazards. Follow all institutional and local regulations for hazardous waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.